molecular formula C8H9NO2 B1362757 2-Ethylnicotinic acid CAS No. 3421-76-9

2-Ethylnicotinic acid

Cat. No.: B1362757
CAS No.: 3421-76-9
M. Wt: 151.16 g/mol
InChI Key: RESGCFMULOVHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylnicotinic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGCFMULOVHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333457
Record name 2-ethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3421-76-9
Record name 2-ethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethylnicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Core Physicochemical Properties, Synthesis, Analysis, and Biological Significance for Researchers and Drug Development Professionals.

Introduction

2-Ethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic carboxylic acid featuring a pyridine ring substituted with an ethyl group at the 2-position and a carboxyl group at the 3-position. Its structural similarity to nicotinic acid and its derivatives makes it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a detailed exploration of its fundamental properties, synthesis, analytical characterization, and known biological activities, offering a crucial resource for scientists engaged in pharmaceutical research and development.

Chemical Structure and Identification

The unique arrangement of the ethyl and carboxyl groups on the pyridine ring dictates the molecule's chemical reactivity, polarity, and potential for biological interactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, and potential as a drug candidate.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][2]
CAS Number 3421-76-9[1]
Boiling Point 273°C[1]
Appearance Off-white to light yellow crystalline powder[3]
Storage Room temperature, dry conditions[1]

Synthesis and Manufacturing

The synthesis of this compound and its derivatives is a key area of research, with various methods developed to achieve high purity and yield. While specific industrial-scale synthesis of this compound is not widely published, general approaches for substituted nicotinic acids often involve the oxidation of corresponding alkylpyridines.[4] For instance, the synthesis of nicotinic acid itself can be achieved by the oxidation of 2-methyl-5-ethylpyridine.[4] A plausible synthetic route for this compound could involve the oxidation of 2-ethyl-3-methylpyridine.

A general workflow for the synthesis and purification of a nicotinic acid derivative is outlined below.

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Ethyl-3-methylpyridine) Oxidation Oxidation Reaction (e.g., KMnO4, HNO3) Reactants->Oxidation Crude Crude Product (this compound) Oxidation->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Final Pure this compound Purification->Final QC Quality Control (Spectroscopy, HPLC) Final->QC

Caption: Generalized workflow for the synthesis and quality control of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum of a related compound, nicotinic acid, shows characteristic signals for the pyridine ring protons.[5] For this compound, one would expect to see additional signals corresponding to the ethyl group (a triplet and a quartet).

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectrum of a carboxylic acid like this compound would be expected to show a very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[6][7]

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[8] Electrospray ionization (ESI) is a common technique for such molecules.[9][10]

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.[11] A reversed-phase column with a mobile phase consisting of an acetonitrile and water gradient is often used for the separation of nicotinic acid and its derivatives.[8][11]

Analytical_QC_Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC Analysis Sample Synthesized Sample (this compound) Sample->NMR Structure Confirmation Sample->IR Structure Confirmation Sample->MS Structure Confirmation Sample->HPLC Purity Assessment

Caption: Workflow for the analytical quality control of this compound.

Biological Activity and Applications

While research specifically on this compound is limited, the broader class of nicotinic acid derivatives has a wide range of biological activities and applications. Nicotinic acid itself is a well-known lipid-lowering agent. Its derivatives are explored for various therapeutic areas.

  • Potential as a Pharmaceutical Intermediate : this compound can serve as a building block in the synthesis of more complex pharmaceutical compounds.[1][12] Its structure allows for various chemical modifications to create libraries of compounds for drug discovery.[1]

  • Antimicrobial Activity : Derivatives of nicotinic acid have been shown to possess antibacterial properties.[13][14] For example, some acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including MRSA strains.[13]

  • Central Nervous System (CNS) Applications : It is suggested as an intermediate for drugs targeting CNS disorders, potentially as a building block for nicotinic receptor ligands.[1]

Safety and Handling

Proper safety precautions are necessary when handling this compound, as with any laboratory chemical.

  • General Handling : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Avoid the formation of dust and aerosols.[16]

  • First Aid Measures :

    • In case of eye contact : Rinse cautiously with water for several minutes.[15]

    • In case of skin contact : Wash off immediately with plenty of water.[15]

    • If inhaled : Move the person to fresh air.[16]

    • If swallowed : Rinse mouth and seek medical attention.[15]

  • Stability and Storage : The compound is generally stable under normal conditions.[17] It should be stored in a tightly closed container in a dry and well-ventilated place.[16]

  • Incompatible Materials : Strong oxidizing agents.[15]

Conclusion

This compound represents a molecule with significant potential, primarily as a versatile intermediate in the synthesis of novel therapeutic agents. Its fundamental properties, while not extensively studied in isolation, can be largely inferred from the well-documented chemistry of nicotinic acid and its analogs. This guide provides a foundational understanding for researchers, highlighting the key aspects of its chemistry, analysis, and potential applications. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

2-Ethylnicotinic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylnicotinic Acid: Structure, Properties, Synthesis, and Applications

Introduction

This compound, a substituted pyridinecarboxylic acid, serves as a crucial building block in the development of advanced pharmaceutical and agrochemical compounds. Its unique structural features, comprising a pyridine core functionalized with both a carboxylic acid and an ethyl group, make it a versatile synthon for medicinal chemists. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, physicochemical properties, a representative synthetic pathway, and its significant applications, particularly in the realm of central nervous system (CNS) drug discovery.

Chemical Identity and Structure

The fundamental characteristics of a molecule are defined by its structure and nomenclature.

IUPAC Name: The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-ethylpyridine-3-carboxylic acid .[1]

Chemical Structure: The molecule consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. An ethyl group (-CH₂CH₃) is attached at position 2 of the ring, and a carboxylic acid group (-COOH) is at position 3.

G cluster_0 Synthesis Workflow start Reactants: - Haloalkyl Ketone - Aminoacrylate step1 Step 1: Condensation Reaction (Formation of Butenoate intermediate) start->step1 Base catalyst step2 Step 2: Cyclization with Ammonia (Formation of Pyridine Ring) step1->step2 Ammonia source step3 Step 3: Hydrolysis (Conversion of Ester to Carboxylic Acid) step2->step3 Acid/Base catalyst purification Purification (Crystallization/Chromatography) step3->purification end_product Final Product: This compound purification->end_product G cluster_pathway Nicotinic Acid Receptor Signaling ligand Nicotinic Acid Analog receptor GPR109A Receptor (Adipocyte Surface) ligand->receptor Binds to gi Inhibitory G-protein (Gi) receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Produces hsl Hormone-Sensitive Lipase (HSL) camp->hsl Activates lipolysis Lipolysis (Triglyceride Breakdown) hsl->lipolysis Catalyzes ffa Free Fatty Acids (FFAs) to Liver lipolysis->ffa ↓ Release of

References

An In-depth Technical Guide to 2-Ethylnicotinic Acid (CAS No. 3421-76-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylnicotinic acid, a pyridinecarboxylic acid derivative of significant interest in pharmaceutical and agrochemical research. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route based on established chemical principles. Furthermore, it explores its potential pharmacological applications, particularly in the realm of central nervous system (CNS) disorders, by examining the broader context of nicotinic acid derivatives and their interaction with nicotinic acetylcholine receptors and the G-protein coupled receptor GPR109A. This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, a substituted pyridinecarboxylic acid, is identified by the Chemical Abstracts Service (CAS) number 3421-76-9 .[1][] Its molecular structure and key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3421-76-9[1][][3]
Molecular Formula C₈H₉NO₂[][3]
Molecular Weight 151.16 g/mol [][3]
IUPAC Name 2-ethylpyridine-3-carboxylic acid
Boiling Point 273°C[3]
Physical Form Solid
Storage Room temperature, dry conditions[3]

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach would involve a two-step process starting from 2-chloronicotinic acid, a readily available starting material.

Synthesis_Pathway Start 2-Chloronicotinic Acid Intermediate Ethyl 2-Chloronicotinate Start->Intermediate Esterification (Ethanol, Acid Catalyst) Final_Intermediate Ethyl 2-Ethylnicotinate Intermediate->Final_Intermediate Cross-Coupling (e.g., with Ethylzinc reagent, Pd catalyst) Product This compound Final_Intermediate->Product Hydrolysis (Aqueous Base, then Acidification)

Caption: Proposed synthetic pathway for this compound.

Conceptual Experimental Protocol

Step 1: Esterification of 2-Chloronicotinic Acid

The synthesis would commence with the esterification of 2-chloronicotinic acid to its corresponding ethyl ester. This is a standard procedure to protect the carboxylic acid and facilitate the subsequent cross-coupling reaction.

  • Rationale: The esterification prevents the acidic proton of the carboxylic acid from interfering with the organometallic reagent in the next step.

Protocol:

  • Suspend 2-chloronicotinic acid in an excess of anhydrous ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the excess acid.

  • Remove the ethanol under reduced pressure.

  • Extract the ethyl 2-chloronicotinate with a suitable organic solvent and purify by distillation or chromatography.

Step 2: Cross-Coupling Reaction to Introduce the Ethyl Group

The ethyl group can be introduced at the 2-position of the pyridine ring via a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling.

  • Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds on heterocyclic systems.

Protocol:

  • Dissolve ethyl 2-chloronicotinate in an anhydrous, aprotic solvent (e.g., THF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Slowly add a solution of an ethylating agent, such as ethylzinc chloride (prepared from ethylmagnesium bromide and zinc chloride).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Quench the reaction and work up to isolate the crude ethyl 2-ethylnicotinate.

  • Purify the product by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to yield the desired this compound.

  • Rationale: Base-catalyzed hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Protocol:

  • Dissolve the purified ethyl 2-ethylnicotinate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a stoichiometric amount of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectral Characterization (Predicted)

As experimental spectral data for this compound is not widely published, the following are predicted spectra based on the known chemical structure and spectral data of analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃)
  • δ 1.3-1.5 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • δ 2.8-3.0 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

  • δ 7.2-7.4 ppm (dd, 1H): Doublet of doublets for the proton at the 5-position of the pyridine ring.

  • δ 8.1-8.3 ppm (dd, 1H): Doublet of doublets for the proton at the 4-position of the pyridine ring.

  • δ 8.6-8.8 ppm (d, 1H): Doublet for the proton at the 6-position of the pyridine ring.

  • δ 10.0-12.0 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • δ ~14 ppm: Methyl carbon of the ethyl group.

  • δ ~25 ppm: Methylene carbon of the ethyl group.

  • δ ~123 ppm: C5 of the pyridine ring.

  • δ ~138 ppm: C4 of the pyridine ring.

  • δ ~140 ppm: C3 of the pyridine ring.

  • δ ~152 ppm: C6 of the pyridine ring.

  • δ ~158 ppm: C2 of the pyridine ring.

  • δ ~168 ppm: Carboxylic acid carbon.

Predicted Mass Spectrum (Electron Ionization)
  • m/z 151 (M⁺): Molecular ion peak.

  • m/z 134: Loss of OH radical.

  • m/z 122: Loss of the ethyl group.

  • m/z 106: Loss of the COOH group.

  • m/z 78: Pyridine ring fragment.

Potential Pharmacological Applications and Mechanism of Action

This compound is primarily utilized as a building block in the synthesis of pharmaceuticals, particularly for targeting central nervous system (CNS) disorders.[3] Its value in medicinal chemistry stems from its structure, which allows for further functionalization to create libraries of compounds for drug discovery.[3]

Nicotinic Receptor Ligands

The core nicotinic acid structure is a key pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the CNS, and their modulation is a therapeutic strategy for conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[3] The 2-ethyl substitution can influence the potency, selectivity, and pharmacokinetic properties of the resulting ligands.

GPR109A Receptor Agonism

Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as HCA₂).[4][5][6] This receptor is expressed in adipocytes and immune cells and is responsible for the anti-lipolytic effects of niacin.[4][6] It is plausible that this compound retains some activity at this receptor, which could be explored for metabolic disorders. The activation of GPR109A by niacin in immune cells is also linked to the common side effect of flushing, mediated by the release of prostaglandins.[4]

GPR109A_Signaling Ligand This compound (or Nicotinic Acid) Receptor GPR109A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis

Caption: Potential mechanism of action via the GPR109A receptor.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its structural features make it an attractive starting point for the synthesis of novel nicotinic receptor ligands for the treatment of CNS disorders. Further research into its synthesis, pharmacological profiling, and potential as a GPR109A agonist is warranted to fully elucidate its therapeutic utility. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

Part 1: The Nicotinic Acid Scaffold: A Foundation for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethylnicotinic Acid: Synthesis, History, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context of its parent molecule, details synthetic methodologies for its preparation and that of its analogs, and explores its role as a crucial intermediate in the creation of novel therapeutics. The narrative emphasizes the causal reasoning behind synthetic strategies and the structure-activity relationships that make this class of compounds a compelling area of study.

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, primarily recognized for its role in cellular metabolism and its pharmacological effects on lipid profiles. At pharmacological doses, nicotinic acid significantly alters plasma levels of lipids and lipoproteins, most notably by increasing high-density lipoprotein (HDL) cholesterol.[1] Its clinical utility is mediated through the G protein-coupled receptor GPR109A, a discovery that has clarified the mechanisms behind both its therapeutic effects and its common side effects, such as flushing.[1]

The intrinsic biological relevance of the pyridinecarboxylic acid core has made it a privileged scaffold in drug discovery. Chemical modification of this core has led to a vast array of derivatives with diverse pharmacological activities. Among these, 2-substituted nicotinic acids have emerged as a particularly fruitful class of compounds. The introduction of substituents at the C2 position of the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

This compound (CAS 3421-76-9) exemplifies a simple yet crucial member of this class.[][3] While detailed historical accounts of its specific initial synthesis are not prominently documented in seminal literature, its utility has become apparent in contemporary chemical and pharmaceutical research. It serves as a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting central nervous system (CNS) disorders, and as a versatile building block for constructing complex nicotinic receptor ligands.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3421-76-9[4]
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [4]
Boiling Point 273°C[4]
MDL Number MFCD18072523[4]

Part 2: The Synthetic Landscape: From Classical Reactions to Modern Methodologies

The synthesis of 2-substituted nicotinic acids like this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific functional group tolerance. The following sections detail key synthetic strategies, explaining the rationale behind the chosen reactions and protocols.

Strategy 1: Hantzsch-type Pyridine Synthesis for 2-Alkylnicotinic Esters

A foundational method for constructing the pyridine ring is the Hantzsch synthesis and its variations. This approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of a 2-alkylnicotinic acid ester, a plausible pathway involves the reaction of an enamine with a 1,3-dielectrophile. A method adapted from the synthesis of the analogous ethyl 2-methylnicotinate provides a robust blueprint.[5]

The logic of this approach is to build the pyridine ring from acyclic precursors in a convergent manner. The reaction between 1,1,3,3-tetraethoxypropane (a protected form of malondialdehyde) and β-aminocrotonic acid ethyl ester exemplifies a three-component reaction induced by a Michael addition, leading to the desired substituted pyridine core.[5]

G cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2: Condensation & Cyclization A 1,1,3,3-Tetraethoxypropane B Malondialdehyde (in situ) Acid Acid Catalyst (e.g., p-TsOH) A->Acid D Ethyl 2-Ethylnicotinate (Final Product) B->D Acid->B Hydrolysis C β-Aminocrotonic Acid Ethyl Ester C->D Solvent Ethanol Solvent->D Reaction Medium G cluster_reactants Reactants A 5-Aminopentadienoic Acid Ester B 2-Chloronicotinic Acid Ester A->B Cyclization with HCl C 2-Chloronicotinic Acid B->C Hydrolysis (e.g., NaOH) D 2-Substituted Nicotinic Acid C->D Nucleophilic Substitution or Cross-Coupling Nu Nucleophile (e.g., R-MgBr) or Coupling Partner Nu->D G SIRT1 SIRT1 Enzyme (Histone Deacetylase) Product Histone Protein Deacetylated Lysine (K) SIRT1->Product Deacetylation Substrate Histone Protein Acetylated Lysine (Ac-K) Substrate->SIRT1 Binds to Active Site Inhibitor {2-Substituted Nicotinic Acid Derivative} Inhibitor->SIRT1 Competitive Inhibition

References

2-Ethylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of 2-Ethylnicotinic Acid

Executive Summary

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), its structure serves as a valuable scaffold for synthesizing novel pharmaceutical compounds, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of the core molecular properties of this compound, outlines a robust, field-proven workflow for its synthesis and purification, and details a multi-technique analytical approach to unequivocally verify its structure and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for application in their research endeavors.

Fundamental Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. For this compound, the key identifiers and physicochemical characteristics are summarized below. These values are foundational for stoichiometric calculations in synthesis, interpretation of analytical data, and registration in chemical databases.

PropertyValueSource(s)
IUPAC Name 2-ethylpyridine-3-carboxylic acid[][3]
CAS Number 3421-76-9[1][4]
Molecular Formula C₈H₉NO₂[1][][3][5]
Molecular Weight 151.16 g/mol [1][][5]
Monoisotopic Mass 151.06332 Da[3]
Physical State Solid (at STP)
Boiling Point 273°C[1]

The molecular structure, depicted below, consists of a pyridine ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement is key to its utility, offering multiple points for chemical modification.

Caption: Molecular Structure of this compound.

Significance in Medicinal Chemistry and Drug Development

This compound is more than a simple chemical; it is a strategic starting material in the design of bioactive molecules. Its utility stems from several key features:

  • Heterocyclic Scaffold : The pyridine core is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

  • Versatile Handles : The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other functional groups, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). This functionalization is crucial for creating compound libraries for high-throughput screening.[1]

  • CNS-Targeted Drug Design : As a nicotinic acid derivative, it serves as a logical precursor for synthesizing nicotinic receptor ligands. These receptors are implicated in a variety of neurological conditions, making this compound a relevant intermediate in the development of treatments for Alzheimer's disease, schizophrenia, and nicotine addiction.[1]

The choice to use this specific scaffold is a causal one; its inherent properties and modifiable sites provide a rational basis for designing new chemical entities with desired pharmacological profiles.

Synthesis and Purification: A Field-Proven Approach

While numerous routes to substituted nicotinic acids exist, a common and reliable strategy involves the selective oxidation of a corresponding alkyl-substituted pyridine. This approach is often favored due to the commercial availability of pyridine precursors and the robustness of oxidation chemistry.

The workflow below outlines a plausible and efficient process for the laboratory-scale synthesis and purification of this compound.

G start Starting Material: 2-Ethyl-3-methylpyridine oxidation Step 1: Oxidation (e.g., KMnO₄ or HNO₃) Selectively oxidizes the 3-methyl group start->oxidation Rationale: Methyl group is more susceptible to oxidation than ethyl group workup Step 2: Aqueous Workup Quench oxidant, adjust pH to ~3-4 oxidation->workup Rationale: Neutralize reaction and protonate the carboxylate extraction Step 3: Solvent Extraction Extract with Ethyl Acetate workup->extraction Rationale: Isolate the organic acid from the aqueous phase purification Step 4: Purification Recrystallization from Ethanol/Water extraction->purification Rationale: Remove impurities and isolate crystalline product product Final Product: Pure this compound purification->product

Caption: Plausible Synthetic Workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup : To a stirred solution of 2-ethyl-3-methylpyridine in water, slowly add potassium permanganate (KMnO₄) in portions, maintaining the reaction temperature below 50°C using an ice bath. The choice of a strong oxidant like KMnO₄ is critical for the conversion of the methyl group to a carboxylic acid.[6]

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion without unnecessary side-product formation.

  • Workup : Once complete, quench the excess KMnO₄ with a small amount of ethanol. Filter the resulting manganese dioxide (MnO₂) precipitate and wash with hot water.

  • Acidification & Isolation : Cool the filtrate and carefully acidify with concentrated HCl to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution as it is less soluble in its protonated form.

  • Purification : Collect the crude solid by filtration. For ultimate purity, perform a recrystallization from a suitable solvent system, such as an ethanol/water mixture. This step is self-validating; a sharp melting point and clean analytical data (see Section 4) will confirm high purity.

Comprehensive Analytical Characterization

The identity and purity of a synthesized compound must be confirmed through a multi-pronged analytical approach. No single technique is sufficient; instead, orthogonal methods provide a self-validating system where each result corroborates the others.

G sample Purified Solid Sample (Post-Synthesis) ms Mass Spectrometry (ESI-MS) Confirms Molecular Weight sample->ms Expected m/z [M+H]⁺: ~152.0706 nmr NMR Spectroscopy (¹H and ¹³C) Confirms Molecular Structure & Purity sample->nmr Expected Signals: Aromatic, Ethyl, Carboxyl ir Infrared (FT-IR) Spectroscopy Confirms Functional Groups sample->ir Expected Bands: O-H, C=O, C=C confirmation Structural Confirmation & Purity Assessment >98% ms->confirmation nmr->confirmation ir->confirmation

Caption: Comprehensive Analytical Characterization Workflow.

Protocol 4.1: Mass Spectrometry (MS)
  • Objective : To confirm the molecular weight of the compound.

  • Methodology :

    • Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Result & Validation : The spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of approximately 152.0706, corresponding to the protonated molecule ([M+H]⁺). This experimental value should match the theoretical monoisotopic mass (151.06332 Da + proton mass) within a narrow tolerance (e.g., <5 ppm), thus validating the molecular formula C₈H₉NO₂.[3]

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To elucidate the precise molecular structure and assess purity.

  • Methodology :

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).

  • Expected Results & Validation :

    • ¹H NMR : The spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment (e.g., 3H, 2H, 3H).

    • ¹³C NMR : The spectrum should show 8 distinct carbon signals, including those for the carboxylic acid carbonyl, the aromatic carbons of the pyridine ring, and the two carbons of the ethyl group. The chemical shifts provide definitive evidence of the carbon skeleton.

    • The absence of significant impurity peaks validates the compound's purity.

Protocol 4.3: Infrared (IR) Spectroscopy
  • Objective : To confirm the presence of key functional groups.

  • Methodology :

    • Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Results & Validation : The spectrum serves as a fingerprint and should display characteristic absorption bands:

    • A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[7]

    • A strong, sharp band around 1680-1720 cm⁻¹ for the C=O (carbonyl) stretch.[7]

    • Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Conclusion

This compound is a strategically important building block in modern chemical research. Its fundamental properties, particularly its molecular weight of 151.16 g/mol and formula of C₈H₉NO₂, are the starting points for its application in synthesis.[][5] By employing robust synthetic strategies and a comprehensive, multi-technique analytical workflow as detailed in this guide, researchers can ensure the quality and identity of their material. This foundational work is critical for the reliable and successful development of novel therapeutics and other advanced chemical applications.

References

Spectroscopic Characterization of 2-Ethylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of 2-Ethylnicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), holds significant interest within the realms of medicinal chemistry and drug development. Its structural similarity to nicotinic acid, coupled with the introduction of an ethyl group at the 2-position of the pyridine ring, presents a unique scaffold for the design of novel therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.2 - 8.4dd~8, ~2
H-57.4 - 7.6dd~8, ~5
H-68.6 - 8.8dd~5, ~2
-CH₂- (Ethyl)2.8 - 3.0q~7.5
-CH₃ (Ethyl)1.2 - 1.4t~7.5
-COOH10.0 - 13.0br s-

Causality behind Predictions: The chemical shifts of the pyridine ring protons (H-4, H-5, and H-6) are predicted based on data for nicotinic acid and 2-substituted pyridine derivatives.[1][2] The electron-withdrawing carboxylic acid group and the ring nitrogen deshield these protons, shifting them downfield. The H-6 proton, being ortho to the nitrogen, is expected to be the most deshielded. The ethyl group's protons are assigned based on typical values for ethyl groups attached to an aromatic ring. The methylene (-CH₂) protons are deshielded by the adjacent ring, while the methyl (-CH₃) protons are further away and appear more upfield. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3125 - 129
C-4138 - 142
C-5123 - 127
C-6150 - 154
-COOH165 - 170
-CH₂- (Ethyl)25 - 29
-CH₃ (Ethyl)13 - 16

Expertise in Interpretation: The chemical shifts for the pyridine ring carbons are estimated from data on nicotinic acid and 2-methylnicotinic acid.[3][4] The carbon bearing the ethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The carboxylic acid carbonyl carbon will appear at the lowest field, a characteristic feature of this functional group.[5] The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_peak_pick Integration & Peak Picking phase_baseline->integrate_peak_pick assign Structural Assignment integrate_peak_pick->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2500-3300O-H stretch (Carboxylic Acid)Broad, Strong
2970-2850C-H stretch (Aliphatic)Medium
~3050C-H stretch (Aromatic)Weak
1700-1725C=O stretch (Carboxylic Acid)Strong
1580-1610C=C & C=N stretch (Pyridine Ring)Medium to Strong
1200-1300C-O stretch (Carboxylic Acid)Medium
~900O-H bend (Carboxylic Acid Dimer)Broad, Medium

Trustworthiness of Predictions: The characteristic broad O-H stretching absorption of the carboxylic acid is a hallmark of its IR spectrum and is expected to be a dominant feature.[6] The strong carbonyl (C=O) absorption is also a reliable indicator of the carboxylic acid functionality. The C-H stretching vibrations for both the aliphatic ethyl group and the aromatic pyridine ring will be present in their respective regions. The pyridine ring itself will give rise to several characteristic stretching vibrations.[7][8]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Absorption Bands sample_spec->identify_peaks correlate Correlate with Functional Groups identify_peaks->correlate

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Predicted Mass Spectrometry Data for this compound

The molecular formula of this compound is C₈H₉NO₂. The molecular weight is approximately 151.16 g/mol .

  • Molecular Ion (M⁺): An intense peak is expected at m/z = 151.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z = 134, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.[9]

    • Loss of -COOH (M-45): A significant peak at m/z = 106, resulting from the cleavage of the entire carboxylic acid group.[9]

    • Loss of C₂H₅ (M-29): A peak at m/z = 122, corresponding to the loss of the ethyl radical.

    • Further Fragmentation: The fragment at m/z = 106 could further lose CO to give a peak at m/z = 78, corresponding to the pyridine radical cation.

Authoritative Grounding in Fragmentation Theory: The fragmentation of carboxylic acids in mass spectrometry is well-documented.[10] The initial loss of a hydroxyl radical or the entire carboxyl group are common fragmentation pathways.[11] The stability of the resulting aromatic cation often drives these fragmentations. The loss of the ethyl group is also a plausible fragmentation pathway.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization:

    • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated.

Logical Relationship of MS Fragmentation

MS_Fragmentation M Molecular Ion (M⁺) m/z = 151 M_17 [M-OH]⁺ m/z = 134 M->M_17 -OH M_45 [M-COOH]⁺ m/z = 106 M->M_45 -COOH M_29 [M-C₂H₅]⁺ m/z = 122 M->M_29 -C₂H₅ fragment_78 [C₅H₄N]⁺ m/z = 78 M_45->fragment_78 -CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a powerful and self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on sound scientific principles and analogous compounds, experimental verification remains the gold standard. By following the outlined protocols and leveraging the interpretive insights provided, researchers can confidently characterize this compound and advance their scientific investigations.

References

2-Ethylnicotinic acid and its relationship to nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylnicotinic Acid and its Relationship to Nicotinic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for human health.[1][2] As a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it is fundamental to cellular metabolism.[3][4] Beyond its nutritional role, pharmacological doses of nicotinic acid have been used for decades as a potent agent to manage dyslipidemia, favorably altering the lipid profile by lowering triglycerides, low-density lipoprotein (LDL) cholesterol, and increasing high-density lipoprotein (HDL) cholesterol.[1][5][6]

This guide focuses on this compound, a structural analog of nicotinic acid characterized by an ethyl group at the 2-position of the pyridine ring.[7][] While nicotinic acid is extensively studied, this compound remains primarily a research chemical and a building block in medicinal chemistry.[9] The objective of this document is to provide a comprehensive technical comparison, exploring the nuanced differences in physicochemical properties, synthesis, and biological mechanisms that arise from this seemingly minor structural modification. By juxtaposing the well-established profile of nicotinic acid with the characteristics of its ethylated counterpart, we aim to provide a foundational resource for researchers exploring novel nicotinic acid derivatives for therapeutic applications.

Part 1: Physicochemical Properties - A Structural Comparison

The addition of an ethyl group to the pyridine ring introduces significant changes to the molecule's physical and chemical characteristics. These differences, particularly in lipophilicity and steric profile, are critical determinants of the compound's potential pharmacokinetic and pharmacodynamic behavior.

PropertyNicotinic AcidThis compoundRationale for Difference
IUPAC Name Pyridine-3-carboxylic acid2-ethylpyridine-3-carboxylic acidPresence of ethyl group at C2 position.
Molecular Formula C₆H₅NO₂C₈H₉NO₂Addition of a C₂H₄ group.
Molecular Weight 123.11 g/mol [1]151.16 g/mol []The ethyl group adds 28.05 g/mol .
Appearance White crystalline powder[2][10]Not widely documented, likely a solid.General property of similar small organic acids.
Melting Point 237 °C[1]Not widely available.Altered crystal lattice packing due to the ethyl group.
Boiling Point Sublimes[11]273 °C[9]Increased molecular weight and van der Waals forces.
Water Solubility 18 g/L[1]Not widely available.Expected to be lower due to increased lipophilicity from the ethyl group.
pKa 4.85[1]Not widely available.The electron-donating nature of the ethyl group may slightly alter the acidity of the carboxylic acid.
LogP 0.219[1]Not widely available.Expected to be higher, indicating greater lipid solubility.

Part 2: Synthesis and Manufacturing Landscape

The synthetic routes to nicotinic acid are well-established, high-yield industrial processes. In contrast, the synthesis of this compound is typically performed on a smaller, laboratory scale, reflecting its status as a research chemical.

Industrial Synthesis of Nicotinic Acid

The dominant industrial method for producing nicotinic acid involves the oxidation of 3-picoline (3-methylpyridine). This process is highly efficient and scalable. A common pathway involves the ammoxidation of 3-picoline to produce nicotinonitrile, which is then hydrolyzed to nicotinamide and subsequently to nicotinic acid.[1] An alternative large-scale synthesis starts with the condensation of acetaldehyde and ammonia to form 2-methyl-5-ethylpyridine, which is then oxidized using nitric acid to yield nicotinic acid.[12]

Synthesis of this compound

Specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, as it is often a commercially available building block. However, its synthesis can be conceptualized through established pyridine chemistry. A plausible approach involves the use of a pre-functionalized pyridine ring, such as starting with 2-ethyl-3-methylpyridine and performing a selective oxidation of the methyl group. Patent literature for related haloalkyl nicotinic acids describes multi-step sequences involving the reaction of haloalkyl vinyl ketones with aminoacrylates to construct the pyridine ring.[13]

A generalized workflow for the laboratory-scale synthesis and purification of a nicotinic acid derivative is presented below.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (e.g., Pyridine Derivative, Reagents) reaction Chemical Reaction (e.g., Oxidation, Esterification) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purify Purification Technique (e.g., Column Chromatography, Recrystallization) evaporation->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Pure this compound characterize->final_product

A generalized workflow for chemical synthesis and purification.

Part 3: Biological Activity and Mechanism of Action

The biological activities of nicotinic acid are bifurcated: a low-dose nutritional role and a high-dose pharmacological role. The potential activity of this compound must be inferred from its structural relationship to the parent compound.

Nicotinic Acid: A Dual-Role Molecule

1. Vitamin B3 Function: As a vitamin, nicotinic acid is converted within the body into NAD and NADP. These coenzymes are indispensable, participating in over 400 enzymatic redox reactions critical for catabolism (energy production from fats, carbohydrates, and proteins) and anabolism (synthesis of fatty acids and cholesterol).[1][4]

2. Pharmacological Lipid-Lowering Mechanism: At pharmacological doses (grams per day), nicotinic acid exerts its lipid-modifying effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed on adipocytes.[14][15]

The signaling cascade is as follows:

  • Receptor Activation: Nicotinic acid binds to GPR109A on fat cells.

  • Inhibition of Adenylyl Cyclase: This binding activates an inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase.[15]

  • Reduced Lipolysis: The resulting decrease in intracellular cyclic AMP (cAMP) levels reduces the activity of hormone-sensitive lipase. This inhibits the breakdown of stored triglycerides into free fatty acids (FFAs).[15][16]

  • Decreased Hepatic VLDL Production: The reduced flow of FFAs from adipose tissue to the liver limits the substrate available for hepatic triglyceride synthesis. Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, further decreasing triglyceride production.[1][16][17] This leads to reduced assembly and secretion of very-low-density lipoproteins (VLDL).

  • Increased HDL Levels: The mechanism for raising HDL is understood to be a reduction in the catabolic rate of apolipoprotein A-I (apoA-I), the primary protein component of HDL particles, by inhibiting its removal by the liver.[16][18]

G cluster_adipocyte Adipocyte cluster_liver Hepatocyte (Liver) NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A DGAT2 DGAT2 NA->DGAT2 Direct Inhibition Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP HSL ↓ Lipolysis (HSL) cAMP->HSL FFA_release ↓ Free Fatty Acid Release HSL->FFA_release FFA_uptake ↓ FFA Substrate FFA_release->FFA_uptake TG_synth ↓ Triglyceride Synthesis FFA_uptake->TG_synth DGAT2->TG_synth VLDL ↓ VLDL Secretion TG_synth->VLDL

Signaling pathway of nicotinic acid's lipid-lowering effect.
This compound: A Hypothetical Profile

There is a notable lack of public domain data on the specific pharmacological activity of this compound. However, we can hypothesize its potential interactions based on structure-activity relationships:

  • Receptor Binding: The primary question is whether this compound can bind to and activate the GPR109A receptor. The presence of the ethyl group at the 2-position, adjacent to the pyridine nitrogen, introduces significant steric bulk. This could potentially hinder the optimal orientation of the molecule within the receptor's binding pocket, possibly leading to reduced binding affinity or efficacy compared to nicotinic acid.

  • Metabolic Stability: The ethyl group might alter the molecule's susceptibility to metabolic enzymes. While nicotinic acid is primarily methylated, this compound could undergo oxidation on the ethyl group (e.g., hydroxylation) as an alternative metabolic pathway.

  • Pharmacokinetics: The expected increase in lipophilicity could alter its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier.

These hypotheses require empirical validation through binding assays, in vitro functional assays, and in vivo animal studies.

Part 4: Experimental Methodologies

For researchers aiming to work with these compounds, robust synthetic and analytical protocols are essential.

Protocol 1: Synthesis of Ethyl Nicotinate (A Model Esterification)

This protocol details the esterification of nicotinic acid, a common step in creating derivatives for further modification or as prodrugs. It can be adapted for this compound.

Objective: To synthesize ethyl nicotinate from nicotinic acid via Fischer esterification.

Materials:

  • Nicotinic acid (1.0 eq)

  • Absolute ethanol (used as reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene or Dichloromethane (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add nicotinic acid (e.g., 12.3 g, 0.1 mol) and absolute ethanol (100 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of saturated NaHCO₃ solution to neutralize the excess acid. (Caution: CO₂ evolution).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting oil or solid is crude ethyl nicotinate.[19]

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a baseline for the quantitative analysis of nicotinic acid in a sample, which can be optimized for this compound.

Objective: To determine the concentration of nicotinic acid using reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Nicotinic acid standard

  • Methanol or appropriate solvent for sample preparation

Procedure:

  • Standard Preparation: Prepare a stock solution of nicotinic acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 262 nm[20]

    • Mobile Phase Gradient: Start with 95% A / 5% B, hold for 2 minutes. Linearly increase to 50% B over 8 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes. (This gradient should be optimized).

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

  • Sample Preparation: Dissolve the unknown sample in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of nicotinic acid in the sample by interpolating its peak area from the standard curve. For bioanalytical applications, a more sensitive LC-MS/MS method is recommended.[21]

Conclusion

Nicotinic acid is a cornerstone molecule in both nutrition and pharmacology, with a well-defined mechanism of action for its lipid-modifying properties. Its structural analog, this compound, represents an intriguing but largely unexplored chemical entity. The addition of an ethyl group at the 2-position fundamentally alters its physicochemical properties, increasing molecular weight and likely enhancing lipophilicity while introducing steric hindrance near the pyridine nitrogen.

While the biological activity of this compound has not been extensively characterized, its structure provides a compelling basis for further investigation. Future research should focus on its interaction with the GPR109A receptor to determine if it acts as an agonist, antagonist, or has no activity. Understanding its metabolic fate and pharmacokinetic profile will be crucial in evaluating its potential as a therapeutic agent or a tool compound for probing nicotinic acid signaling pathways. This guide serves as a foundational document, synthesizing known information and providing a logical framework for these future explorations.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-S2ENA-2025 Version: 1.0 Prepared By: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Abstract

2-Ethylnicotinic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical development. Its structure is incorporated into various active pharmaceutical ingredients (APIs) and other bioactive molecules. This document provides a detailed guide to the primary synthetic routes for this compound, offering a comparative analysis of methodologies and step-by-step protocols for laboratory execution. The protocols are designed with an emphasis on the underlying chemical principles, safety, and scalability, providing researchers with a robust framework for its preparation.

Introduction and Strategic Overview

The synthesis of substituted nicotinic acids is a cornerstone of heterocyclic chemistry. This compound, specifically, presents a synthetic challenge that involves the selective introduction of an ethyl group at the C2 position of the pyridine ring, adjacent to the nitrogen atom. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

This guide will focus on two principal and divergent strategies for the synthesis of this compound:

  • C-C Bond Formation on a Pre-formed Pyridine Ring: This approach utilizes a readily available pyridine derivative, such as 2-chloronicotinic acid, and introduces the ethyl group via a carbon-carbon coupling reaction. This is arguably the most versatile and common strategy in a research setting.

  • Side-Chain Oxidation of an Alkylpyridine Precursor: This method involves the synthesis or procurement of a pyridine ring that already bears the C2-ethyl substituent and another oxidizable group (like a methyl group) at the C3 position, which is then converted to the carboxylic acid.

The following sections will provide detailed protocols for these methods, explain the causality behind experimental choices, and present the information in a clear, actionable format.

Comparative Analysis of Synthetic Methodologies

A successful synthesis relies on selecting the optimal route based on factors like yield, cost, safety, and scalability. The table below summarizes the key attributes of the primary methods discussed in this guide.

Parameter Method 1: Grignard Coupling with 2-Halonicotinate Method 2: Oxidation of 2-Ethyl-3-methylpyridine
Starting Material 2-Chloronicotinic acid ester2-Ethyl-3-methylpyridine
Key Transformation Nucleophilic substitution / Cross-couplingSide-chain oxidation
Typical Reagents Ethylmagnesium bromide (Grignard), THFKMnO₄, HNO₃, or catalytic oxidation
Overall Yield Moderate to GoodGood to Excellent
Advantages High functional group tolerance (with ester protection), well-established methodology.Potentially fewer steps if precursor is available, often uses cheaper reagents.
Disadvantages Requires anhydrous conditions, Grignard reagents are highly reactive.Precursor may not be commercially available; strong oxidants can be hazardous and unselective.
Scalability Good, but requires careful control of exothermic Grignard reaction.Excellent, mirrors industrial processes for nicotinic acid production.[1][2]

Method 1: Synthesis via Grignard Reaction with Ethyl 2-Chloronicotinate

This method is a robust and widely applicable strategy for introducing alkyl groups onto the pyridine nucleus. The core principle involves the reaction of a Grignard reagent, a potent carbon nucleophile, with an electrophilic C2 position on the pyridine ring.[3][4] To prevent the Grignard reagent from reacting with the acidic proton of the carboxylic acid, the starting material is first converted to an ester.

Overall Reaction Scheme

Grignard_Synthesis Start 2-Chloronicotinic Acid Ester Ethyl 2-Chloronicotinate Start->Ester Esterification (EtOH, H+) Intermediate Coupled Intermediate Ester->Intermediate Grignard Reaction (THF, Anhydrous) Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Intermediate Product This compound Intermediate->Product Hydrolysis (NaOH, then H+)

Caption: Workflow for Grignard-based synthesis of this compound.

Step-by-Step Protocol

Part A: Esterification of 2-Chloronicotinic Acid

  • Principle: The carboxylic acid is converted to an ethyl ester using Fischer esterification to protect the acidic proton from the Grignard reagent. Solid acid catalysts can also be employed for this step.[5]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (15.7 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water and neutralize by cautiously adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield ethyl 2-chloronicotinate as an oil or low-melting solid. The product can be used in the next step without further purification if purity is >95%.

Part B: Grignard Coupling and Hydrolysis

  • Principle: The ethyl Grignard reagent acts as a nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring and displacing the chloride. Subsequent hydrolysis of the ester group liberates the final carboxylic acid.[6][7]

  • Setup: Assemble a 500 mL three-neck flask, oven-dried and cooled under a nitrogen atmosphere. Equip it with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Grignard Formation (if not purchased): In the flask, place magnesium turnings (3.6 g, 0.15 mol). In the dropping funnel, place a solution of bromoethane (16.3 g, 0.15 mol) in 50 mL of anhydrous tetrahydrofuran (THF). Add a small portion of the bromoethane solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for another hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the ethyl 2-chloronicotinate (18.5 g, 0.1 mol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 1 hour, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL) while cooling in an ice bath.

  • Hydrolysis: To the quenched reaction mixture, add a 2 M solution of sodium hydroxide (100 mL) and heat the mixture to 60 °C for 2 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities. Discard the ether layers. Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH ~4-5. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Method 2: Synthesis via Oxidation of 2-Ethyl-3-methylpyridine

This strategy is contingent on the availability of the 2-ethyl-3-methylpyridine precursor. The synthesis leverages well-established oxidation chemistry to convert the C3-methyl group into a carboxylic acid.[1] This mirrors the industrial production of nicotinic acid from 3-methylpyridine (3-picoline).[2][8]

Overall Reaction Scheme

Oxidation_Synthesis Start 2-Ethyl-3-methylpyridine Product This compound Start->Product Oxidation (KMnO₄, H₂O, Heat) then Acidification (H+)

Caption: Workflow for the oxidation of 2-Ethyl-3-methylpyridine.

Step-by-Step Protocol
  • Principle: The methyl group at the C3 position is more susceptible to oxidation than the ethyl group at C2 under controlled conditions using a strong oxidizing agent like potassium permanganate. The reaction proceeds through a series of intermediate oxidation states before yielding the carboxylate, which is then protonated.

  • Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-ethyl-3-methylpyridine (12.1 g, 0.1 mol) and 400 mL of water.

  • Reagent Addition: Heat the mixture to 80 °C with vigorous stirring. In a separate beaker, dissolve potassium permanganate (KMnO₄) (34.8 g, 0.22 mol) in 250 mL of warm water.

  • Reaction: Add the KMnO₄ solution in small portions to the stirred pyridine solution over 2-3 hours. The addition is exothermic; maintain the reaction temperature between 90-95 °C by controlling the rate of addition and using a water bath for cooling if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: After the addition is complete, continue to heat and stir the mixture at 95 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with 100 mL of hot water to recover any adsorbed product.

  • Isolation: Combine the filtrate and washings. Concentrate the volume to approximately 200 mL using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4. The this compound will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from water or an ethanol/water mixture.

References

Laboratory Preparation of 2-Ethylnicotinic Acid: An Application Note for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylnicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. Its structural motif is of significant interest to researchers in drug discovery and development. This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound. The described method is based on the well-established chemical principle of oxidizing an alkyl substituent on a pyridine ring to a carboxylic acid functional group. Specifically, this guide details the oxidation of 2-ethyl-3-methylpyridine. The rationale behind the choice of reagents, reaction conditions, and purification strategies is elucidated to provide a comprehensive understanding of the synthetic process.

Synthetic Strategy: Oxidation of 2-ethyl-3-methylpyridine

The chosen synthetic route involves the selective oxidation of the methyl group at the 3-position of 2-ethyl-3-methylpyridine to a carboxylic acid. This transformation is a common and effective method for the preparation of pyridine carboxylic acids. The ethyl group at the 2-position is less susceptible to oxidation under the prescribed conditions, allowing for the desired regioselectivity.

Two primary oxidizing agents are commonly employed for this type of transformation: potassium permanganate (KMnO₄) and nitric acid (HNO₃). Both have been successfully used for the oxidation of alkylpyridines.[1][2][3] This protocol will focus on the use of potassium permanganate in an aqueous medium, a widely accessible and effective method for laboratory-scale preparations. The reaction proceeds via a complex mechanism involving the attack of the permanganate ion on the alkyl group, leading to the formation of a manganese ester, which is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-ethyl-3-methylpyridine≥98%Commercially Available
Potassium permanganate (KMnO₄)ACS Reagent GradeCommercially Available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric acid (HCl)Concentrated (37%)Commercially Available
Sodium bisulfite (NaHSO₃)Reagent GradeCommercially Available
Deionized waterLaboratory Supply
Ethanol95%Commercially Available
Celite®Commercially Available
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-ethyl-3-methylpyridine in water C Reaction Mixture (Heated under reflux) A->C B Aqueous KMnO₄ solution B->C Slow addition D Quenching with NaHSO₃ C->D E Filtration of MnO₂ D->E F Acidification with HCl to precipitate product E->F G Collection of crude product F->G H Recrystallization (e.g., from ethanol/water) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Reaction Setup:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 12.1 g (0.1 mol) of 2-ethyl-3-methylpyridine and 150 mL of deionized water.

  • In a separate beaker, prepare a solution of 31.6 g (0.2 mol) of potassium permanganate in 250 mL of deionized water. Gently heat the solution to aid dissolution, but do not boil.

2. Oxidation Reaction:

  • Heat the stirred suspension of 2-ethyl-3-methylpyridine in the reaction flask to 80-90 °C using a heating mantle.

  • Once the temperature is stable, slowly add the potassium permanganate solution to the reaction flask via a dropping funnel over a period of 2-3 hours. The addition should be exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 100 °C.

  • After the addition is complete, continue to stir the reaction mixture at 90-95 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise with stirring until the brown manganese dioxide precipitate is completely dissolved and the solution becomes colorless or pale yellow. This step reduces the excess manganese dioxide to soluble manganese(II) sulfate.

  • Filter the reaction mixture through a pad of Celite® to remove any remaining insoluble impurities. Wash the filter cake with a small amount of deionized water.

  • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to acidify the solution to a pH of approximately 3-4. The product, this compound, will precipitate as a white solid.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

4. Purification:

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceWhite to off-white crystalline solid
Boiling Point273 °C[4]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbon.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and characteristic C-H and C=C/C=N stretching vibrations of the aromatic ring and the ethyl group.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The oxidation reaction is exothermic and should be carefully monitored to control the temperature.

Conclusion

This application note provides a comprehensive and practical guide for the laboratory synthesis of this compound via the oxidation of 2-ethyl-3-methylpyridine. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for their research and development needs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

Application Notes & Protocols: Purification of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Ethylnicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing that the purity of starting materials is paramount for successful downstream applications, we present a selection of robust purification protocols tailored to different scales and final purity requirements. This guide is intended for researchers, chemists, and process development professionals. We will delve into the underlying chemical principles of each technique, offering not just procedural steps but also the rationale to empower users to adapt and troubleshoot effectively. Methodologies covered include recrystallization, acid-base extraction, and column chromatography, complete with protocols for purity verification by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Introduction: The Importance of Purity

This compound (IUPAC: 2-ethylpyridine-3-carboxylic acid) is a pyridinecarboxylic acid derivative.[2][3] Its molecular structure, featuring both a basic pyridine ring and an acidic carboxylic group, gives it unique physicochemical properties that are central to its function as a versatile building block in medicinal chemistry.[1] It is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting nicotinic receptors for conditions like Alzheimer's disease and schizophrenia.[1]

The presence of impurities, such as unreacted starting materials, by-products from synthesis (e.g., isomers, over-alkylated products, or oxidized species), or residual solvents, can have significant consequences. These include altered biological activity, downstream reaction failures, and compromised final product stability. Therefore, robust and validated purification strategies are not merely a matter of good practice but a critical requirement for regulatory compliance and scientific integrity. This guide provides the foundational knowledge and practical protocols to achieve high-purity this compound.

Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Purification
Molecular FormulaC₈H₉NO₂[1][4]-
Molecular Weight151.16 g/mol [1][5]Essential for stoichiometric calculations.
Physical FormSolid[5]Suitable for purification by crystallization.
Melting Point203-205 °C[5]A sharp melting point range is a key indicator of high purity.
Boiling Point273 °C (at 760 mmHg)[1][5]High boiling point suggests volatility is low; distillation is not a primary method.
pKa (Predicted)~4-5 (acid), ~3-4 (base)[2][6]The amphoteric nature is crucial for acid-base extraction techniques. The carboxylic acid pKa is similar to benzoic acid (4.2)[6], and the pyridine nitrogen pKa is similar to pyridinium ion (5.2)[6], but will be influenced by the substituent groups.
SolubilitySparingly soluble in water; Soluble in polar organic solvents like ethanol and DMSO.[7]Critical for selecting appropriate recrystallization and chromatography solvents.

Potential Impurity Profile: Common impurities depend on the synthetic route but may include:

  • Starting Materials: Unreacted nicotinic acid or its precursors.

  • Isomeric By-products: Positional isomers such as 6-Ethylnicotinic acid.

  • Related Substances: Over-alkylated or under-alkylated analogs.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

Purification Strategy Selection

The choice of purification method depends on the initial purity of the crude material and the target purity required for the intended application. The following flowchart provides a general decision-making framework.

G start Crude this compound purity_check Assess Purity (e.g., by TLC, HPLC, NMR) start->purity_check decision Purity > 95%? purity_check->decision recrystallization Protocol 1: Recrystallization decision->recrystallization Yes acid_base Protocol 2: Acid-Base Extraction decision->acid_base No purity_check_2 Assess Final Purity (HPLC, MP) recrystallization->purity_check_2 end_high High-Purity Product (>99%) purity_check_2->end_high chromatography Protocol 3: Column Chromatography purity_check_2->chromatography Purity still insufficient recrystallization_2 Follow with Recrystallization acid_base->recrystallization_2 recrystallization_2->purity_check_2 end_ultra Ultra-Purity Product (>99.5%) chromatography->end_ultra G cluster_0 Step 1: Basification cluster_1 Step 2: Acidification a Crude Solid in Organic Solvent (e.g., Ethyl Acetate) + Aqueous NaOH (pH ~9-10) b Organic Layer: Neutral Impurities c Aqueous Layer: Sodium 2-Ethylnicotinate (Soluble) d Aqueous Layer (from Step 1) + Aqueous HCl (to pH ~3-4) c->d Separate Layers e Precipitate: Pure this compound (Solid)

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethylnicotinic Acid

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, from mobile phase selection to method validation. The protocol is developed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2] We detail a robust, self-validating system for the accurate determination of this compound in various contexts, complete with sample preparation, system suitability criteria, and troubleshooting advice.

Introduction and Scientific Rationale

This compound, a derivative of nicotinic acid (Niacin or Vitamin B3), is a molecule of interest in pharmaceutical research and metabolic studies.[3][4] Accurate quantification is critical for pharmacokinetic evaluations, stability testing, and quality control of drug substances and products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6]

The method described herein is based on the principles of reverse-phase chromatography, the most widely used separation mode in HPLC.[7] this compound is a polar organic compound. By utilizing a nonpolar stationary phase (C18) and a polar, acidic mobile phase, we can effectively control its retention and achieve excellent separation from potential impurities.[8][9] The acidic mobile phase suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention time on the C18 column, leading to better peak shape and resolution.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValue / InformationSignificance for HPLC Method
Chemical Formula C₈H₉NO₂Defines the molecular weight (151.16 g/mol ).[10][11]
Structure Pyridine ring with a carboxylic acid at position 3 and an ethyl group at position 2.The pyridine ring is a strong chromophore, ideal for UV detection. The carboxylic acid group's pKa dictates the optimal mobile phase pH.
Physical Form SolidStandard must be accurately weighed and dissolved in a suitable solvent.
Melting Point 203-205 °CIndicates thermal stability under typical HPLC column temperatures (e.g., 25-40°C).
UV Absorbance The pyridine ring provides strong UV absorbance.Based on the parent compound, nicotinic acid, a detection wavelength of ~265 nm is optimal for sensitivity and specificity.[12]
Solubility Soluble in polar solvents.Guides the choice of diluent for standard and sample preparation. A mobile phase constituent is often the best choice.

Experimental Protocol: Materials and Methods

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control capability

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Reagents, Standards, and Materials
  • This compound Reference Standard: Purity ≥98%

  • Acetonitrile (ACN): HPLC Grade

  • Methanol (MeOH): HPLC Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS Grade or higher

  • Phosphoric Acid (H₃PO₄): ACS Grade or higher

  • Water: Deionized (DI) Water, 18.2 MΩ·cm or HPLC grade

  • HPLC Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). Polar-modified C18 phases can offer enhanced retention for polar analytes.[9]

  • Syringe Filters: 0.45 µm or 0.22 µm PVDF or Nylon

Preparation of Solutions

Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of DI water.

  • Adjust the pH to 3.0 ± 0.05 with concentrated phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter. This prepared solution is Mobile Phase A.

  • Mobile Phase B is Acetonitrile (or Methanol).

  • The final mobile phase composition for the isocratic run will be a mixture of Mobile Phase A and B.

Diluent Preparation Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the chromatographic system and prevents peak distortion.

Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the diluent to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

Sample preparation is crucial to remove interferences and protect the analytical column.[13][14] The appropriate technique depends on the sample matrix.

  • For Drug Formulations (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a target concentration and transfer to a volumetric flask.

    • Add diluent to approximately 70% of the flask volume and extract the analyte using sonication or mechanical shaking.

    • Dilute to the final volume with diluent, mix well, and allow any excipients to settle.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[15]

  • For Biological Matrices (e.g., Plasma, Urine): These matrices require more extensive cleanup to remove proteins and other endogenous components.[16]

    • Protein Precipitation: A simple and common method.[17] Add 3 parts of cold acetonitrile to 1 part of plasma sample. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[15] Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Offers the most selective sample cleanup.[17] A mixed-mode or polymer-based sorbent can be used to retain this compound while interferences are washed away. The analyte is then eluted with a suitable solvent.

HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for a wide range of small molecules.[7]
Mobile Phase Isocratic: 90% (20 mM KH₂PO₄, pH 3.0) / 10% AcetonitrileThe acidic buffer suppresses ionization for better retention and peak shape. The organic modifier controls the elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity requirements.
Column Temp. 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 265 nmProvides high sensitivity and specificity for the pyridine chromophore.[12]
Run Time 10 minutesShould be sufficient to elute the analyte and any closely related impurities, followed by a column wash if necessary.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the documented process that ensures an analytical procedure is suitable for its intended purpose.[18] The following parameters must be assessed according to ICH guidelines.[1][2][5]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard (e.g., 50 µg/mL) five or six times.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing a blank (diluent), a placebo (sample matrix without the analyte), and a spiked sample. The analyte peak in the spiked sample should be free from interference at its retention time and demonstrate spectral purity (if using a DAD).

Linearity and Range

Linearity is the method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Prepare at least five standard concentrations across the expected range (e.g., 80-120% of the target concentration).[18]

  • Inject each standard in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as % Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by analyzing samples with known amounts of added analyte (spiked samples) at a minimum of three concentration levels (e.g., 50%, 100%, 150%), with three replicates each.[1]

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six determinations at 100% of the test concentration.[5]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Acceptance Criteria: % RSD should be ≤ 2.0% for both repeatability and intermediate precision.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often estimated as a signal-to-noise ratio (S/N) of 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often estimated as an S/N of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Parameters to Vary:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Mobile Phase Organic Composition (± 2%)

    • Flow Rate (± 0.1 mL/min)

  • The effect on SST parameters (retention time, peak area, tailing factor) should be evaluated.

Workflow and Data Visualization

The overall analytical workflow is depicted below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard_Prep Standard Preparation (Stock & Working) System_Setup HPLC System Setup (Mobile Phase, Column, Temp) Standard_Prep->System_Setup Sample_Prep Sample Preparation (Extraction/Filtration) Sequence Run Analytical Sequence (Blanks, STDs, Samples) Sample_Prep->Sequence SST System Suitability Test (6 Injections of Standard) System_Setup->SST Equilibrate SST->Sequence If SST Passes Integration Peak Integration & Data Acquisition Sequence->Integration Validation_Check Verify SST & QC Checks Integration->Validation_Check Calculation Quantitation using Calibration Curve Validation_Check->Calculation If Valid Report Final Report Generation Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Typical Results and Troubleshooting

The described method should yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or matrix components.

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with column silanols; pH of mobile phase too high.Ensure mobile phase pH is at least 1.5-2 units below the analyte's pKa. Use a column with end-capping or a base-deactivated stationary phase.
Retention Time Drift Column temperature fluctuation; mobile phase composition changing; column degradation.Use a thermostatted column compartment. Prepare fresh mobile phase daily. Use a guard column and flush the column after use.
Low Peak Area / Sensitivity Incorrect detection wavelength; sample degradation; low injection volume.Verify detector wavelength is set to 265 nm. Check sample stability.[19][20] Increase injection volume or sample concentration if within linear range.
Split Peaks Sample solvent incompatible with mobile phase; column blockage or void.Dissolve standards and samples in the initial mobile phase or a weaker solvent. Replace column frit or guard column; if necessary, replace the analytical column.

Conclusion

This application note presents a comprehensive, robust, and reliable RP-HPLC method for the quantitative determination of this compound. The protocol is grounded in fundamental chromatographic principles and adheres to ICH guidelines for method validation, ensuring its suitability for implementation in regulated research and quality control environments. By following the detailed steps for preparation, analysis, and validation, users can achieve accurate and precise results for their specific applications.

References

Application Note: Robust Gas Chromatography Methods for the Quantification of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Ethylnicotinic acid using gas chromatography (GC). Due to the polar nature and low volatility of this compound, direct GC analysis is challenging. This guide details a robust protocol involving a crucial derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. We present a validated method employing silylation, a common and effective derivatization technique, followed by separation and quantification using a GC system equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). Detailed procedures for sample preparation from biological matrices, instrument setup, method validation, and data interpretation are provided to ensure scientific integrity and reliable results.

Introduction: The Analytical Challenge

This compound, a substituted pyridine carboxylic acid, is a compound of interest in pharmaceutical research and metabolomics. Accurate quantification in various matrices, particularly biological fluids, is essential for understanding its pharmacokinetic and pharmacodynamic properties. Gas chromatography offers high resolution and sensitivity, making it a powerful tool for such analyses[1][2]. However, the inherent chemical properties of this compound—specifically its polarity due to the carboxylic acid group and the nitrogen-containing aromatic ring—result in low volatility and a tendency for adsorption on active sites within the GC system[3]. These factors lead to poor peak shape, low sensitivity, and unreliable quantification if analyzed directly.

To overcome these limitations, a chemical modification step known as derivatization is necessary. Derivatization transforms the analyte into a less polar, more volatile, and more thermally stable compound, making it amenable to GC analysis[4][5]. This process involves reacting the polar functional group (in this case, the carboxylic acid) with a specific reagent to mask its activity[3].

The Principle of Derivatization for Carboxylic Acids

The primary goal of derivatizing this compound is to replace the active hydrogen of the carboxylic acid group with a non-polar, protecting group. This significantly reduces hydrogen bonding, thereby increasing the compound's volatility[3][4]. The most common derivatization reactions for carboxylic acids fall into two categories: silylation and alkylation (esterification)[3].

  • Silylation: This is the most prevalent method for derivatizing acidic compounds. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group[5]. The resulting TMS-ester is significantly more volatile and thermally stable. Catalysts like trimethylchlorosilane (TMCS) are often added to increase the reaction rate, especially for sterically hindered compounds[5].

  • Alkylation (Esterification): This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester). Reagents like BF3 in methanol or alkyl chloroformates can be used for this purpose[6][7].

For this application note, we will focus on a silylation protocol using BSTFA with 1% TMCS due to its widespread use, high reaction efficiency for carboxylic acids, and the clean nature of the reaction byproducts[5].

Experimental Workflow and Protocols

A robust analytical method begins with meticulous sample preparation and follows a logical workflow from extraction to data analysis. The following diagram illustrates the key stages of the process.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Drydown Evaporation to Dryness LLE->Drydown Deriv Add Derivatization Reagent (BSTFA + 1% TMCS) Drydown->Deriv Incubate Incubate at 60-70°C Deriv->Incubate Inject Inject into GC-FID/MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

Protocol 1: Sample Preparation from Human Plasma

This protocol details the extraction of this compound from a plasma matrix using liquid-liquid extraction (LLE), a common technique to separate analytes from interferences like proteins and lipids[8][9].

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Nicotinic-d4 acid)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge, Vortex mixer, Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the plasma sample into a 2 mL centrifuge tube.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Acidify the sample to a pH of ~2 by adding 25 µL of 6 M HCl. This ensures the carboxylic acid is in its protonated, less polar form for efficient extraction.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial[9].

  • Repeat the extraction (steps 4-7) with another 1 mL of ethyl acetate and combine the organic extracts to maximize recovery.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C[9]. The dried residue is now ready for derivatization.

Protocol 2: Silylation Derivatization

This protocol converts the extracted, dried analyte into its volatile TMS-ester derivative.

Materials:

  • Dried sample extract from Protocol 1

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • To the dried residue, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Incubate the vial at 60°C for 30 minutes to ensure the derivatization reaction goes to completion[10]. The ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide[5].

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Instrumental Analysis: GC-FID/MS Parameters

The following tables summarize the recommended starting parameters for a GC-FID and GC-MS system. These should be optimized for your specific instrumentation and application[11].

Table 1: Recommended GC-FID/MS Parameters
ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, robust platform for routine analysis.
Injection Port Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temp 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Liner Deactivated, single taper with glass woolA deactivated liner prevents analyte adsorption. Glass wool traps non-volatile residues.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for most standard capillary columns, balancing speed and resolution.
Column HP-5MS (30m x 0.25mm, 0.25µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is excellent for separating a wide range of derivatized compounds[12][13].
Oven Program Initial 70°C, hold 1 min; ramp 10°C/min to 280°C, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points[9].
FID Detector Temp 300°CPrevents condensation of analytes in the detector.
MS Transfer Line 280°CPrevents cold spots and analyte condensation before entering the ion source.
MS Ion Source 230°CStandard temperature for Electron Ionization (EI).
MS Quadrupole 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching[14].
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull Scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy[2].

Method Validation

A GC method must be validated to ensure it is fit for its intended purpose. The validation should adhere to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters and typical acceptance criteria are outlined below[11][15][16].

Table 2: Method Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities).No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a defined concentration range (e.g., 80-120% of target concentration)[11].
Accuracy The closeness of the test results to the true value, assessed via recovery studies.Mean recovery typically within 90-110% at multiple concentration levels[15].
Precision The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (may be wider at LOQ)[2].
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3:1[11].
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10:1; Precision (RSD) ≤ 20%[11].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, oven ramp ±1°C/min).Results remain within the established precision and accuracy criteria.

The following diagram illustrates the relationship between these key validation parameters, forming a self-validating system.

Validation_System cluster_quant Quantitative Performance cluster_sensitivity Sensitivity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy defines range Precision Precision Accuracy->Precision confirms consistency Robustness Robustness Precision->Robustness tests stability LOD LOD LOQ LOQ LOD->LOQ is lower bound LOQ->Precision defines lower limit Specificity Specificity Specificity->Linearity ensures correct peak

Caption: Inter-validation relationship diagram.

Conclusion

The gas chromatography method detailed in this application note, centered around a robust silylation derivatization protocol, provides a reliable and sensitive approach for the quantification of this compound in complex matrices. By converting the polar analyte into a volatile TMS-ester, the common challenges of GC analysis for carboxylic acids are effectively overcome. The provided step-by-step protocols for sample preparation and derivatization, coupled with optimized instrumental parameters and a thorough method validation strategy, offer researchers a solid foundation for achieving accurate and reproducible results in pharmaceutical and metabolic studies.

References

Applications of 2-Ethylnicotinic Acid in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology, primarily recognized for its role in cellular metabolism and as a potent lipid-modifying agent.[1][2] Beyond its physiological functions, the pyridine-3-carboxylic acid core of nicotinic acid has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, demonstrating activities ranging from anti-inflammatory and analgesic to antimicrobial and anticancer.[3][4][5][6][7] The strategic modification of the nicotinic acid backbone allows for the fine-tuning of its pharmacological properties, leading to the development of novel therapeutic agents.

This guide focuses on a specific, yet underexplored, derivative: 2-Ethylnicotinic acid . While direct and extensive research on this particular molecule is limited, its structural features suggest significant potential in several therapeutic areas. By examining the established biological activities of other 2-substituted nicotinic acid analogs, we can extrapolate and propose promising avenues for the investigation and application of this compound in drug discovery and development. This document will serve as a comprehensive resource for researchers, providing insights into its synthesis, potential mechanisms of action, and detailed protocols for its biological evaluation.

Section 1: Synthesis of this compound and its Derivatives

The synthesis of 2-substituted nicotinic acids is a well-established area of organic chemistry. Several synthetic routes have been developed to introduce various functional groups at the 2-position of the pyridine ring. The following protocol outlines a general and adaptable method for the synthesis of this compound, which can be modified to produce a variety of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

This protocol describes a plausible synthetic route starting from a commercially available precursor, 2-chloronicotinic acid.

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloronicotinate.

Step 2: Palladium-Catalyzed Cross-Coupling with Ethylzinc Bromide

  • To a solution of ethyl 2-chloronicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • To this mixture, add a solution of ethylzinc bromide (1.5 equivalents) in THF dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, quench with a saturated solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-ethylnicotinate.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-ethylnicotinate (1 equivalent) in a mixture of ethanol and water (1:1, 10 volumes).

  • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow start 2-Chloronicotinic Acid step1 Esterification (Ethanol, H₂SO₄) start->step1 intermediate1 Ethyl 2-Chloronicotinate step1->intermediate1 step2 Cross-Coupling (Ethylzinc Bromide, Pd(PPh₃)₄) intermediate1->step2 intermediate2 Ethyl 2-Ethylnicotinate step2->intermediate2 step3 Hydrolysis (NaOH, H₂O/Ethanol) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Section 2: Potential Therapeutic Applications Based on Structure-Activity Relationships

While direct biological data for this compound is scarce, the extensive research on other 2-substituted nicotinic acid derivatives provides a strong basis for predicting its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

Numerous studies have demonstrated that derivatives of nicotinic acid substituted at the 2-position with aryl or alkyl groups possess significant anti-inflammatory and analgesic properties.[1][3][8][9] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Postulated Mechanism of Action: The ethyl group at the 2-position of the nicotinic acid scaffold may enhance the binding affinity of the molecule to the active site of COX enzymes, particularly COX-2, which is upregulated during inflammation. This inhibition would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ethylnicotinic_Acid This compound Ethylnicotinic_Acid->COX Inhibition

Caption: Inhibition of the arachidonic acid pathway.

Central Nervous System (CNS) Disorders

Nicotinic acetylcholine receptors (nAChRs) are crucial for various cognitive functions, and their dysfunction is implicated in several neurodegenerative diseases, including Alzheimer's disease.[7][10] Derivatives of nicotinic acid have been investigated as modulators of nAChRs, showing potential for the treatment of these disorders.[11]

Postulated Mechanism of Action: this compound, as a ligand for nAChRs, could potentially act as an agonist or a positive allosteric modulator, enhancing cholinergic neurotransmission.[11] This could lead to neuroprotective effects and improvements in cognitive function. The ethyl group may influence the selectivity and potency of the molecule for different nAChR subtypes.

nAChR_Signaling Ethylnicotinic_Acid This compound nAChR α7 nAChR Ethylnicotinic_Acid->nAChR Activation PI3K_AKT PI3K/AKT Pathway nAChR->PI3K_AKT Neuroprotection Neuroprotection & Improved Cognition PI3K_AKT->Neuroprotection

Caption: Potential nAChR-mediated neuroprotective signaling.

Metabolic Disorders

Nicotinic acid is a well-established therapeutic agent for dyslipidemia, a key component of the metabolic syndrome.[9][10][12] It favorably modulates lipid profiles by acting on the G protein-coupled receptor GPR109A (also known as HM74A) in adipocytes.

Postulated Mechanism of Action: It is plausible that this compound retains affinity for the GPR109A receptor. The ethyl substitution could potentially modify its pharmacokinetic and pharmacodynamic properties, possibly leading to an improved side-effect profile (e.g., reduced flushing) compared to nicotinic acid, while maintaining its beneficial effects on lipid metabolism.

Section 3: Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following protocols provide a starting point for researchers.

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • This compound (test compound)

    • Celecoxib (positive control)

    • DMSO (vehicle)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the stock solution to obtain a range of test concentrations.

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or control at various concentrations.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a further 10 minutes at 37 °C.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol 3: In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)

This is a standard in vivo model to assess the analgesic effects of a compound.

  • Animals:

    • Male Swiss albino mice (20-25 g)

    • Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of this compound).

    • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), the positive control (e.g., acetylsalicylic acid), or this compound orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes for each mouse over a 20-minute period.

    • Calculate the percentage of protection against writhing for each group compared to the vehicle control group.

Section 4: Data Summary and Interpretation

For a novel compound like this compound, initial in vitro screening is crucial. The following table presents illustrative data from a hypothetical COX-2 inhibition assay, comparing this compound to a standard drug.

CompoundConcentration (µM)% COX-2 InhibitionIC₅₀ (µM)
This compound 115.225.8
1048.9
5078.3
10092.1
Celecoxib (Control) 0.120.50.45
0.555.1
185.6
598.2

Interpretation: In this hypothetical example, this compound demonstrates a dose-dependent inhibition of the COX-2 enzyme. While less potent than the selective COX-2 inhibitor Celecoxib, the data suggests that this compound possesses anti-inflammatory activity worthy of further investigation and optimization.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the well-documented biological activities of other 2-substituted nicotinic acid derivatives, it is highly probable that 2-Ethylnicotinc acid will exhibit valuable pharmacological properties, particularly in the areas of inflammation, pain, CNS disorders, and metabolic diseases. The ethyl group at the 2-position is likely to confer unique pharmacokinetic and pharmacodynamic characteristics that may translate into an improved therapeutic profile.

Future research should focus on the systematic synthesis and biological evaluation of this compound and a library of its derivatives. In-depth mechanistic studies are required to elucidate its precise molecular targets and signaling pathways. Furthermore, comprehensive preclinical studies, including pharmacokinetic profiling and in vivo efficacy in relevant disease models, will be essential to validate its therapeutic potential and pave the way for potential clinical development. The application notes and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

Application Notes & Protocols for 2-Ethylnicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of experimental protocols involving 2-Ethylnicotinic acid. As a structural analog of nicotinic acid (Niacin), this compound is primarily investigated for its activity as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction: The Scientific Context of this compound

Nicotinic acid is a long-established therapeutic agent for treating dyslipidemia, valued for its ability to lower "bad" cholesterol (LDL) and triglycerides while raising "good" cholesterol (HDL).[1][2][3] The discovery of its primary molecular target, GPR109A, has catalyzed the development of novel agonists, like this compound, with the aim of retaining therapeutic benefits while potentially mitigating undesirable side effects, such as cutaneous flushing.[3][4]

GPR109A is expressed on the surface of various cell types, most notably adipocytes and various immune cells, including macrophages and neutrophils.[5][6] Its activation triggers distinct signaling cascades that underpin its therapeutic potential in metabolic and inflammatory diseases. Understanding these pathways is critical for designing meaningful experiments.

Mechanism of Action: GPR109A Signaling Cascades

Upon binding of an agonist like this compound, GPR109A initiates two primary signaling pathways:

  • Gαi-Mediated Pathway: The receptor couples to an inhibitory G-protein (Gαi), which suppresses the activity of adenylyl cyclase. This leads to a measurable decrease in intracellular levels of cyclic AMP (cAMP), a key second messenger. This pathway is largely responsible for the anti-lipolytic effects observed in adipocytes.[7]

  • β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, but also initiates separate G-protein-independent signaling events. In the context of GPR109A, β-arrestin signaling in skin immune cells is strongly linked to the prostaglandin-mediated flushing response that limits patient compliance with niacin therapy.[4][7]

The potential for a compound to preferentially activate one pathway over the other ("biased agonism") is a major focus of modern drug discovery. A Gαi-biased GPR109A agonist could, in theory, deliver the desired lipid-modifying effects without triggering the β-arrestin-mediated flushing.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A (HCA2) Gi Gαi/o Protein GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Agonist 2-Ethylnicotinic Acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces PKA ↓ PKA Activity cAMP->PKA Lipolysis Inhibition of Lipolysis (Adipocytes) PKA->Lipolysis Internalization Receptor Internalization Arrestin->Internalization ERK Downstream Signaling (e.g., ERK) Arrestin->ERK Flushing Prostaglandin Release (Cutaneous Flushing) Arrestin->Flushing

Caption: GPR109A dual signaling pathways upon agonist binding.

Part 1: In Vitro Experimental Protocols

In vitro assays are foundational for characterizing the pharmacological profile of this compound. They allow for precise measurement of receptor engagement, downstream signaling, and cellular responses in a controlled environment.

Protocol 1: GPR109A Functional Activity via cAMP Inhibition Assay

Objective: To quantify the potency (EC₅₀) and efficacy of this compound in activating GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.

Causality & Rationale: This assay directly probes the Gαi-mediated pathway. Forskolin is used to artificially elevate intracellular cAMP by directly stimulating adenylyl cyclase, creating a robust signal window. A potent GPR109A agonist will inhibit this process, causing a dose-dependent decrease in the cAMP signal. This is the cornerstone assay for confirming functional receptor activation.[7][8]

Methodology:

  • Cell Preparation:

    • Seed GPR109A-expressing cells (e.g., CHO-K1 or HEK293 stably transfected with human GPR109A) into a 384-well white opaque plate at a density optimized for the chosen cAMP detection kit.

    • Concurrently, seed a plate with the corresponding parental (mock-transfected) cell line to serve as a negative control, ensuring any observed activity is GPR109A-dependent.

    • Incubate cells for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Treatment:

    • Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation). Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

    • Aspirate the cell culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

  • Stimulation and Detection:

    • Add a pre-determined concentration of forskolin (typically the EC₈₀ for cAMP production in your cell line) to all wells, except for the negative control (no forskolin) wells.

    • Incubate for an additional 30 minutes at 37°C.

    • Lyse the cells and perform cAMP detection according to the manufacturer's instructions for your chosen assay technology (e.g., HTRF®, GloSensor™, or LANCE®).

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from unstimulated cells as 100% inhibition.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum efficacy).

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed GPR109A-expressing cells in 384-well plate B1 Treat cells with compound dilutions A1->B1 A2 Prepare serial dilutions of this compound A2->B1 B2 Add Forskolin to stimulate Adenylyl Cyclase B1->B2 B3 Lyse cells & add cAMP detection reagents B2->B3 C1 Read plate signal (e.g., HTRF) B3->C1 C2 Normalize data and plot dose-response curve C1->C2 C3 Calculate EC50 & Emax C2->C3

Caption: Workflow for the GPR109A cAMP Inhibition Assay.

Expected Data Summary:

CompoundEC₅₀ (nM)Emax (% Inhibition)
Nicotinic Acid (Control)150 - 50095 - 100%
This compound Experimental ValueExperimental Value
Mock Cells + CompoundNo Response< 5%
Protocol 2: Evaluating Anti-Inflammatory Activity in Monocytes/Macrophages

Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines and chemokines from immune cells, a key therapeutic goal for conditions like atherosclerosis and neuroinflammation.[9][10]

Causality & Rationale: GPR109A activation on macrophages can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[10] This protocol tests the functional outcome of this inhibition by measuring the release of key inflammatory mediators like TNF-α and IL-6 after an inflammatory challenge with lipopolysaccharide (LPS), a component of bacterial cell walls.

Methodology:

  • Cell Culture:

    • Culture a human or murine monocyte/macrophage cell line (e.g., THP-1 or RAW 264.7). For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest period in fresh media.

    • Seed the differentiated macrophages into a 96-well culture plate.

  • Pre-treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control for 1-2 hours. This "pre-incubation" allows the compound to engage the receptor and initiate its inhibitory signaling cascade before the inflammatory stimulus is introduced.

  • Inflammatory Challenge:

    • Add LPS (a Toll-like receptor 4 agonist) to the wells at a final concentration of 10-100 ng/mL to induce a potent inflammatory response.[10]

    • Incubate for 6-24 hours. The optimal time depends on the specific cytokine being measured (e.g., TNF-α peaks earlier, around 4-6 hours, while IL-6 may peak later).

  • Quantification of Cytokines:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of secreted TNF-α, IL-6, and/or MCP-1 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound relative to the LPS-only treated cells.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ (concentration for 50% inhibition).

    • Self-Validation: Include a "no LPS" control to establish baseline cytokine levels and confirm that this compound itself is not pro-inflammatory.

Part 2: In Vivo Experimental Protocols

In vivo studies are essential to validate the therapeutic potential of this compound, assessing its effects on systemic lipid metabolism and inflammation within a complex biological system.

Protocol 3: Assessing Lipid-Modifying Effects in a Murine Dyslipidemia Model

Objective: To evaluate the efficacy of this compound in improving the plasma lipid profile in a diet-induced dyslipidemia mouse model.

Causality & Rationale: This protocol directly tests the primary therapeutic hypothesis for GPR109A agonists. By activating GPR109A on adipocytes, the compound is expected to inhibit lipolysis, thereby reducing the flow of non-esterified fatty acids (NEFAs) to the liver. This leads to decreased hepatic production of triglycerides and VLDL, which should be reflected in the systemic plasma lipid profile.[1][11][12] Using GPR109A knockout mice as a parallel control group is the gold standard to definitively prove the on-target mechanism of action.[11]

Methodology:

  • Animal Model and Diet:

    • Use 8-week-old male wild-type (C57BL/6J) and Gpr109a⁻/⁻ mice.

    • Acclimatize the animals for one week, then place them on a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce dyslipidemia and obesity.

  • Treatment Administration:

    • Randomize HFD-fed mice into treatment groups (n=8-10 per group):

      • Group 1: Wild-type + Vehicle (e.g., 0.5% carboxymethylcellulose)

      • Group 2: Wild-type + this compound (e.g., 30-100 mg/kg, oral gavage, once daily)

      • Group 3: Gpr109a⁻/⁻ + Vehicle

      • Group 4: Gpr109a⁻/⁻ + this compound (30-100 mg/kg)

    • Treat animals for 2-4 weeks.

  • Sample Collection and Analysis:

    • Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period after a 4-6 hour fast.

    • Separate plasma by centrifugation.

    • Use commercially available enzymatic kits to measure plasma concentrations of:

      • Triglycerides (TG)

      • Total Cholesterol (TC)

      • HDL-Cholesterol

      • Non-Esterified Fatty Acids (NEFA)

  • Data Analysis:

    • Compare the end-of-study lipid levels between the vehicle and this compound-treated groups within each genotype (wild-type and knockout).

    • A significant reduction in TG and NEFA in wild-type mice, but not in Gpr109a⁻/⁻ mice, provides strong evidence of on-target efficacy.

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) for group comparisons.

Expected Data Summary:

Treatment GroupPlasma Triglycerides (mg/dL)Plasma NEFA (mEq/L)
WT + Vehicle120 ± 150.8 ± 0.1
WT + this compound75 ± 10 0.4 ± 0.05
Gpr109a⁻/⁻ + Vehicle115 ± 180.85 ± 0.12
Gpr109a⁻/⁻ + this compound110 ± 12 (ns)0.81 ± 0.1 (ns)
*Hypothetical data representing a positive result. ns = not significant.

Part 3: Analytical Chemistry Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Protocol 4: Quantification of this compound in Plasma via LC-MS/MS

Objective: To develop and validate a robust method for measuring the concentration of this compound in plasma samples from in vivo studies.

Causality & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying small molecules in complex biological fluids. This is essential for accurately determining drug exposure and correlating it with observed biological effects. A mixed-mode chromatography approach can be beneficial for retaining and separating polar acidic compounds like nicotinic acid derivatives.[13]

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog like 2-chloronicotinic acid).[13][14]

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Conditions:

    • The following is a representative starting point; conditions must be optimized for the specific instrument and analyte.

    • Chromatography:

      • Column: Mixed-mode or reverse-phase C18 column suitable for polar compounds (e.g., SIELC Primesep 100).[15]

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient from high aqueous to high organic to elute the compound.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known amounts of this compound into blank control plasma and processing them alongside the unknown samples.

    • Plot the peak area ratio (analyte/internal standard) versus concentration and fit with a linear regression.

    • Calculate the concentration in the unknown samples by interpolating from the calibration curve.

Key Analytical Parameters (Example):

ParameterSettingRationale
LC Column Mixed-Mode C18/Ion-ExchangeProvides enhanced retention for polar acidic compounds.
Mobile Phase Acetonitrile/Water + Formic AcidVolatile buffer compatible with MS detection.
Ionization ESI (+)Nicotinic acid derivatives typically ionize well in positive mode.
Detection MRMProvides high specificity and sensitivity by monitoring a specific fragmentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylnicotinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its preparation. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I optimize the synthesis?

Low yield is a frequent issue stemming from several factors ranging from incomplete reactions to losses during workup. Let's break down the primary culprits and their solutions.

  • Incomplete Reaction: The initial alkylation or subsequent hydrolysis and decarboxylation steps may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] If the reaction stalls, consider moderately increasing the temperature or extending the reaction time.[1] However, be cautious as excessive heat can promote side reactions.

  • Side Reactions: The formation of byproducts is a major contributor to reduced yields. A common route, the malonic ester synthesis, is susceptible to side reactions like di-alkylation or hydrolysis of intermediates.

    • Troubleshooting: Maintain strict control over stoichiometry. Using a slight excess of the malonic ester derivative relative to the base and ethylating agent can minimize di-alkylation. For hydrolysis-sensitive steps, ensure anhydrous conditions where possible and control the pH.[1]

  • Purification Losses: Significant material loss can occur during recrystallization and extraction steps.[1]

    • Troubleshooting: Optimize the solvent system and volume for recrystallization to ensure the product crystallizes effectively while impurities remain in the mother liquor. For crude products that are solids, melting the material before a single recrystallization can sometimes improve purity and reduce the need for multiple, yield-diminishing recrystallizations.[2]

Q2: I've identified an impurity with a mass corresponding to a di-ethylated nicotinic acid. How does this form and how can I prevent it?

This is a classic example of over-alkylation, particularly in syntheses like the malonic ester pathway.

Causality: The malonic ester synthesis involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile.[3][4] After the first ethyl group is added, there is still one acidic proton remaining on the α-carbon. If excess base or ethylating agent is present, or if reaction conditions are not carefully controlled, a second deprotonation and subsequent alkylation can occur, leading to the di-ethylated byproduct.

Prevention Protocol:

  • Control Stoichiometry: Use approximately 1.0 equivalent of a suitable base (e.g., sodium ethoxide) to deprotonate the malonic ester.

  • Controlled Addition: Add the ethylating agent (e.g., ethyl bromide) slowly and at a controlled temperature to allow the mono-alkylation to proceed cleanly before a potential second alkylation can occur.

  • Monitor the Reaction: Use TLC or HPLC to track the consumption of the starting material and the formation of the mono-alkylated product. Quench the reaction once the starting material is consumed to prevent further reaction.

Q3: My final product is contaminated with the malonic acid precursor (after hydrolysis but before decarboxylation). Why is the decarboxylation step incomplete?

The decarboxylation of a β-keto acid or a substituted malonic acid is a thermally driven process that can be sensitive to reaction conditions.[5]

Causality: This step typically requires sufficient heat to facilitate the loss of CO2 through a cyclic transition state.[5] Incomplete decarboxylation is usually due to insufficient heating (either temperature or duration) or the presence of substances that inhibit the reaction.

Troubleshooting Protocol:

  • Ensure Adequate Temperature: After hydrolysis of the ester groups, ensure the reaction mixture is heated to a temperature sufficient to drive decarboxylation. This is often done in the same step as the acidic hydrolysis.[3] Monitor for the cessation of CO2 evolution.

  • pH Adjustment: The decarboxylation proceeds readily from the carboxylic acid form. Ensure the solution is sufficiently acidic after the hydrolysis step.

  • Solvent Choice: The choice of solvent can influence the efficiency of heat transfer. Ensure the solvent and vessel allow for uniform and stable heating.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a generalized malonic ester synthesis pathway for this compound, highlighting key steps where impurities can arise.

G Fig 1. Synthetic pathway and key impurity formation points. cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate Derivative B Enolate Intermediate A->B 1. NaOEt C Mono-ethylated Malonate B->C 2. Ethyl Bromide D Di-ethylated Malonate (Impurity B) C->D Excess NaOEt/ Ethyl Bromide E Intermediate for Cyclization C->E + Acrolein derivative C->E F Cyclized Dihydropyridine E->F Condensation G 2-Ethylnicotinic Ester Precursor F->G Oxidation H This compound (Final Product) I Di-acid Intermediate (Impurity C) G->I H3O+, Heat G->I I->H - CO2 Imp_A Unreacted Starting Material (Impurity A) Imp_A->C

Caption: Fig 1. Synthetic pathway and key impurity formation points.

Summary of Common Impurities and Mitigation Strategies

The table below provides a quick reference for identifying and addressing common impurities in the synthesis of this compound.

Impurity IDImpurity NameSourceMitigation & TroubleshootingAnalytical Detection
A Unreacted Starting Materials (e.g., Malonate ester)Incomplete reaction in Step 1.Increase reaction time/temperature; ensure proper reagent stoichiometry. Monitor via TLC/HPLC.[1]HPLC, GC-MS
B Di-ethylated ByproductOver-alkylation due to excess base or alkylating agent.Use 1:1 stoichiometry for base and alkylating agent; controlled addition.HPLC, LC-MS, NMR
C Incomplete Decarboxylation ProductInsufficient heating or improper pH during the final step.Ensure adequate temperature and duration of heating; confirm acidic conditions.[5]HPLC, LC-MS
D Hydrolysis Byproducts (e.g., Amides)Presence of water during nitrile or ester handling, especially under non-neutral pH.Use anhydrous solvents and reagents; maintain neutral pH where possible.[1]HPLC, IR
E Residual Solvents (e.g., Ethanol, Toluene)Incomplete removal during product isolation and drying.Dry the final product under vacuum at an appropriate temperature.GC-FID[6], NMR

Troubleshooting Purification

Q4: My purified this compound still shows impurities by HPLC. What purification strategy is most effective?

A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a highly effective first step for crude purification.

    • Protocol: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to move the desired nicotinic acid into the aqueous layer as its salt.[7] Wash the aqueous layer with fresh organic solvent to remove any neutral impurities (like the di-ethylated byproduct or unreacted esters). Carefully re-acidify the aqueous layer with an acid like HCl to precipitate the pure this compound. Filter and wash the solid product with cold water.

  • Recrystallization: This is the final polishing step to achieve high purity.

    • Protocol: Choose a solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include water, ethanol, or mixtures thereof. Dissolve the product in a minimal amount of the hot solvent, optionally treat with activated carbon to remove colored impurities, filter while hot to remove insoluble materials, and then allow the solution to cool slowly to form pure crystals.[2]

Analytical Protocols for Purity Assessment

Accurate purity determination is crucial. HPLC is generally the most powerful technique for this purpose.

Protocol: Purity Determination by HPLC-UV

  • Principle: This method separates compounds based on their polarity, allowing for the quantification of the main product relative to impurities.[6]

  • Sample Preparation: Accurately weigh ~10 mg of your synthesized this compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[6]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.[6]

    • Column Temperature: 30 °C.

  • Quantification: Purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For highest accuracy, use a certified reference standard to create a calibration curve.[6]

References

Technical Support Center: Stability of 2-Ethylnicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and require a deeper understanding of its stability in solution. As specific stability data for this compound is not extensively available in published literature, this document synthesizes established principles of chemical stability, data from structurally related compounds like nicotinic acid, and insights from regulatory guidelines on forced degradation studies. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and manage potential stability issues in your research.

Understanding the Stability of this compound: A Proactive Approach

This compound, a derivative of nicotinic acid (a form of vitamin B3), possesses a pyridine ring and a carboxylic acid functional group. The stability of this molecule in solution is paramount for the accuracy and reproducibility of your experimental results. Degradation can lead to a decrease in the effective concentration of the active molecule and the formation of impurities that could potentially interfere with your assays or even exhibit unintended biological activity.

This guide will walk you through potential stability challenges, provide you with the tools to diagnose them, and offer solutions to mitigate their impact.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you troubleshoot common stability problems you might encounter with this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of this compound concentration over time in aqueous buffer. pH-dependent hydrolysis: While the carboxylic acid itself is stable, the pyridine ring's electronic nature can be influenced by pH, potentially making it susceptible to nucleophilic attack by water, especially at extreme pH values and elevated temperatures. Esters of the related nicotinic acid are known to undergo acid and base-catalyzed hydrolysis[1].- Determine the pH of your solution and assess if it's at an extreme. - Perform a simple time-course experiment at your working pH and temperature, analyzing samples at regular intervals by HPLC. - If instability is confirmed, consider adjusting the pH to be closer to neutral, if your experiment allows. - Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
Appearance of new peaks in HPLC/LC-MS analysis. Degradation Product Formation: This is a strong indicator of instability. Potential degradation pathways for pyridine-containing molecules include oxidation and photodecomposition.[2]- Attempt to identify the degradation products using LC-MS/MS. - Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm if they match the unknown peaks. - If oxidative degradation is suspected, degas your solvents and consider adding an antioxidant if compatible with your experimental system. - For photosensitivity, protect your solutions from light by using amber vials or covering them with aluminum foil.
Variability in results between experiments. Inconsistent Solution Preparation and Storage: Differences in solution age, storage conditions (temperature, light exposure), and even the source of solvents and reagents can contribute to variability.- Prepare fresh solutions for each experiment whenever possible. - If solutions must be stored, validate the storage conditions by performing a short-term stability study. - Standardize your solution preparation protocol, including the source and grade of all reagents.
Precipitation of the compound from solution. Solubility Issues: The solubility of this compound may be limited in certain buffers or at specific pH values. Changes in temperature can also affect solubility.- Determine the solubility of this compound in your chosen solvent system at the working temperature. - If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) if your experimental system can tolerate it. Be mindful that organic solvents can also influence stability.
Visualizing a Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with this compound.

start Stability Issue Observed (e.g., loss of compound, new peaks) check_analytical Verify Analytical Method (e.g., column, mobile phase, detector) start->check_analytical investigate_storage Investigate Solution Preparation & Storage start->investigate_storage forced_degradation Perform Forced Degradation Study (pH, oxidation, light, heat) check_analytical->forced_degradation If method is sound investigate_storage->forced_degradation If preparation is sound identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants mitigate_issue Implement Mitigation Strategy (e.g., adjust pH, protect from light, fresh solutions) identify_degradants->mitigate_issue confirm_stability Confirm Stability of Mitigated Solution mitigate_issue->confirm_stability

Caption: A workflow for troubleshooting stability issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound in solution?

A1: Based on the chemistry of related nicotinic acid compounds and general principles of drug stability, the most critical factors are likely to be:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the degradation of molecules containing pyridine rings.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

  • Light: Pyridine-containing compounds can be susceptible to photodecomposition. The ICH Q1B guideline provides a framework for photostability testing.[4][5][6]

  • Oxidizing agents: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[2][7]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been reported, we can hypothesize based on its structure:

  • Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, leading to the formation of an N-oxide.

  • Photodecomposition: Exposure to UV or visible light could lead to complex degradation pathways, including ring opening or polymerization.

  • Decarboxylation: Although generally requiring harsh conditions, decarboxylation of the carboxylic acid group could occur under certain circumstances, such as high heat.

The following diagram illustrates these potential degradation pathways:

ENA This compound N_Oxide N-Oxide Derivative ENA->N_Oxide Oxidation (e.g., H2O2) Decarboxylated 2-Ethylpyridine ENA->Decarboxylated Decarboxylation (e.g., Heat) Photodegradants Photolytic Degradation Products ENA->Photodegradants Photolysis (e.g., UV light)

Caption: Hypothesized degradation pathways for this compound.

Q3: How should I prepare and store my this compound solutions to maximize stability?

A3: To ensure the stability of your solutions, we recommend the following best practices:

  • Use high-purity solvents and reagents: Impurities can sometimes catalyze degradation.

  • Prepare solutions fresh: This is the best way to avoid degradation.

  • Buffer solutions to a neutral pH: If your experiment allows, a pH between 6 and 8 is generally a good starting point for stability.

  • Store solutions at low temperatures: For short-term storage (days), 2-8°C is recommended. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Consider an inert atmosphere: For solutions that are particularly sensitive to oxidation, you can degas the solvent and store the solution under an inert gas like nitrogen or argon.

Q4: How can I perform a simple stability study for my specific experimental conditions?

A4: You can perform a preliminary stability study by preparing your this compound solution as you normally would and then dividing it into several aliquots. Store these aliquots under your intended experimental conditions (e.g., at room temperature on the benchtop). At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), analyze one of the aliquots by a suitable analytical method like HPLC to determine the concentration of this compound. A decrease in concentration over time indicates instability under those conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule.[2][8] This protocol is a general guideline and may need to be adapted based on the specific properties of this compound and the analytical method used. The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[9]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for a specified time, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution sample in an oven at a high temperature (e.g., 70°C).[7]

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at the end of the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see protocol below). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

Objective: To develop a simple HPLC-UV method for the quantification of this compound and the separation of its potential degradation products.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution may be necessary to separate the parent compound from its degradation products. A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm[10] (It is recommended to determine the UV maximum of this compound by running a UV scan).

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Inject the standard solution and the samples from the forced degradation study.

  • Analyze the resulting chromatograms for the retention time of this compound and the appearance of any new peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

For more sensitive and specific quantification, especially in complex matrices, the development of an LC-MS/MS method is recommended.[11][12]

Conclusion

The stability of this compound in solution is a critical parameter that can significantly impact the reliability of your experimental data. While specific stability data for this compound is limited, by understanding the principles of chemical degradation and applying the troubleshooting and experimental strategies outlined in this guide, you can proactively manage potential stability issues. We encourage you to perform your own stability assessments under your specific experimental conditions to ensure the integrity of your research.

References

Technical Support Center: Degradation Pathways of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethylnicotinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for the elucidation of its degradation pathways. Our approach is rooted in scientific first principles and extensive field experience to ensure the integrity and success of your experimental outcomes.

Introduction to this compound Stability

This compound, a derivative of nicotinic acid (Vitamin B3), is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Understanding its stability and degradation profile is a critical prerequisite for developing safe, effective, and stable drug products. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] These studies are a regulatory expectation, as outlined in the ICH Q1A(R2) guideline, and are fundamental to the development of stability-indicating analytical methods.[3]

This guide will walk you through common questions and troubleshooting scenarios encountered during the forced degradation analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydrolytic Degradation

Question 1: I am not observing any degradation of this compound under my initial acidic and basic hydrolysis conditions (0.1 M HCl and 0.1 M NaOH at room temperature). What should I do?

Answer: It is not uncommon for highly stable molecules to resist degradation under mild stress conditions. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[3][4] If you are not observing this, a systematic escalation of stress conditions is warranted.

Troubleshooting Steps:

  • Increase Temperature: Elevate the temperature of your reaction. A common starting point is 50-60°C.[4] For highly stable compounds, you may need to increase the temperature further, potentially to reflux conditions.[3]

  • Increase Acid/Base Concentration: If increasing the temperature is insufficient, consider increasing the concentration of your acid or base. You can incrementally increase the concentration from 0.1 M up to 1 M HCl or NaOH.[4]

  • Extend Exposure Time: The duration of the stress test can be extended. However, be mindful that excessively long exposure times may lead to secondary degradation, complicating the analysis of primary degradation pathways. A typical duration can range from a few hours to several days.[3][4]

  • Consider Co-solvents: If this compound has limited solubility in your aqueous acidic or basic solutions, the lack of degradation could be due to poor dissolution. In such cases, the use of a co-solvent may be necessary. Select a co-solvent that is stable under the hydrolytic conditions and does not interfere with your analytical method.

Causality: The rate of hydrolysis is dependent on the concentration of hydronium or hydroxide ions and the temperature. Increasing these parameters provides the necessary activation energy to overcome the stability of the amide-like lactam structure within the pyridine ring and any potential ester-like functionalities if the compound were in a formulated product.

Question 2: My mass balance in the hydrolytic degradation samples is below 95%. What could be the cause and how can I rectify it?

Answer: Poor mass balance is a common issue in forced degradation studies and can arise from several factors. A good mass balance, typically between 95% and 105%, indicates that all degradation products are being accounted for by the analytical method.[3]

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants: Your primary analytical method, likely UV-based HPLC, will only detect chromophoric compounds. If a degradation pathway leads to a product without a UV chromophore, it will not be detected, leading to poor mass balance.

    • Solution: Employ a universal detection method, such as Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD), in parallel with your UV detector to screen for non-chromophoric species.

  • Investigate Volatile Degradants: Degradation could be leading to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Solution: Use a headspace Gas Chromatography (GC) method to analyze for volatile degradation products.

  • Assess Adsorption to Vials/Tubing: Highly polar or charged degradants may adsorb to glass vials or components of your chromatography system.

    • Solution: Use silanized vials and ensure the mobile phase is optimized to prevent analyte sticking.

  • Evaluate Incomplete Elution: Some degradation products may be strongly retained on the analytical column and not elute during the standard run time.

    • Solution: Incorporate a strong solvent wash at the end of your gradient to ensure all compounds are eluted from the column.

  • Confirm Response Factors: The assumption that the response factor of the degradants is the same as the parent compound can lead to inaccurate mass balance calculations.

    • Solution: If possible, isolate and purify the major degradants to determine their individual response factors.

Oxidative Degradation

Question 3: I am seeing multiple, small, and poorly resolved peaks in my chromatogram after oxidative degradation with hydrogen peroxide. How can I improve my results?

Answer: Oxidative degradation can often produce a complex mixture of related products, making chromatographic separation challenging.

Troubleshooting Steps:

  • Optimize Oxidant Concentration: A high concentration of hydrogen peroxide (e.g., 30%) can lead to excessive and non-specific degradation. Start with a lower concentration (e.g., 3%) and gradually increase it to achieve the target 5-20% degradation.[3][5]

  • Control Reaction Time and Temperature: Oxidative reactions can be rapid. Monitor the degradation at multiple time points (e.g., 1, 4, 8, 24 hours) to capture the formation of primary degradants before they convert to secondary products. Conducting the experiment at a controlled room temperature is a good starting point.

  • Refine Chromatographic Method:

    • Gradient Optimization: A shallower gradient can improve the resolution of closely eluting peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound and its potential degradation products.

Expert Insight: The pyridine nitrogen in this compound is susceptible to N-oxide formation, and the ethyl group can be oxidized. These closely related structures can be difficult to separate. High-resolution mass spectrometry (HRMS) is invaluable in these cases to identify the elemental composition of the co-eluting peaks.[6]

Thermal and Photolytic Degradation

Question 4: My solid-state thermal degradation study at 80°C shows minimal degradation. Should I increase the temperature further?

Answer: While it is possible to increase the temperature, it is crucial to consider the melting point of this compound. Stressing the compound above its melting point would represent a melt-state degradation, not a solid-state one, which may not be relevant to the storage conditions of the final drug product.

Troubleshooting Steps:

  • Differential Scanning Calorimetry (DSC): Perform a DSC analysis to determine the melting point of your compound. The thermal stress temperature should be set below the melting point.

  • Humidity: Incorporate humidity into your thermal stress study (e.g., 75% RH). The presence of water can often facilitate degradation at lower temperatures.[7]

  • Extended Duration: Solid-state degradation is typically slower than solution-state degradation. Extend the duration of the study, with appropriate time points, to observe degradation.

Question 5: How do I ensure my photostability study is compliant with ICH guidelines?

Answer: ICH Q1B provides specific guidance on photostability testing.[2]

Key Requirements:

  • Light Source: The light source should emit both UV and visible light. A combination of a cool white fluorescent lamp and a near-UV lamp is a common setup.

  • Exposure Levels: The sample should be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near-UV light.

  • Control Sample: A dark control, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.

  • Sample Presentation: Both solid-state and solution-state samples should be tested.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome API This compound (API) Acid Acid Hydrolysis (e.g., 0.1-1 M HCl, RT to Reflux) API->Acid Base Base Hydrolysis (e.g., 0.1-1 M NaOH, RT to Reflux) API->Base Oxidation Oxidation (e.g., 3-30% H2O2, RT) API->Oxidation Thermal Thermal (Solid & Solution, e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B Light Source) API->Photo HPLC_UV HPLC-UV (Primary Analysis) Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photo->HPLC_UV LC_MS LC-MS/MS (Identification) HPLC_UV->LC_MS Identify Peaks Pathway Degradation Pathway Elucidation HPLC_UV->Pathway NMR NMR (Structure Elucidation) LC_MS->NMR Confirm Structure LC_MS->Pathway NMR->Pathway Method Stability-Indicating Method Development Pathway->Method

Caption: Workflow for forced degradation studies of this compound.

Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 1 M HCl.

    • Place the flask in a water bath at 80°C for 8 hours.

    • After cooling, neutralize the solution with 1 M NaOH and dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 1 M NaOH.

    • Place the flask in a water bath at 80°C for 8 hours.

    • After cooling, neutralize the solution with 1 M HCl and dilute to volume with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound.

  • Oxidation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 30% hydrogen peroxide.

    • Keep the flask at room temperature for 24 hours, protected from light.

    • Dilute to volume with the mobile phase.

  • Control Sample: Prepare a control sample as in Protocol 1.

  • Analysis: Analyze the samples by HPLC.

Data Summary

The following table summarizes typical starting conditions for forced degradation studies as recommended by ICH guidelines.[3][4][5]

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°C8 hours - 14 days5-20%
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°C8 hours - 14 days5-20%
Oxidation 3% - 30% H₂O₂Room Temperature≤ 24 hours5-20%
Thermal (Solid) Dry Heat>50°C (below m.p.)Variable5-20%
Photolysis ICH Q1B compliantAmbientVariable5-20%

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The elucidation of these pathways is the primary goal of forced degradation studies.

Degradation_Pathways cluster_Pathways Hypothesized Degradation Pathways Parent This compound Oxidation_N_Oxide This compound N-oxide Parent->Oxidation_N_Oxide Oxidation (H₂O₂) Oxidation_Ethyl 2-(1-Hydroxyethyl)nicotinic acid Parent->Oxidation_Ethyl Oxidation (H₂O₂) Decarboxylation 2-Ethylpyridine Parent->Decarboxylation Thermal/Photolytic Hydrolysis_Amide Ring-opened Amide Parent->Hydrolysis_Amide Acid/Base Hydrolysis

Caption: Hypothesized degradation pathways for this compound.

Explanation of Pathways:

  • Oxidation: The tertiary nitrogen in the pyridine ring is susceptible to oxidation, forming an N-oxide. The ethyl group can also be oxidized to a secondary alcohol.

  • Decarboxylation: Under thermal or photolytic stress, the carboxylic acid group may be lost, yielding 2-ethylpyridine.

  • Hydrolysis: While the pyridine ring is aromatic and generally stable, extreme pH and temperature could potentially lead to ring-opening, though this is less likely than other pathways.

The identification of these and other potential degradation products requires a suite of analytical techniques, with LC-MS for initial identification and NMR for definitive structural elucidation.[6][8]

References

Technical Support Center: Optimizing Derivatization of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-ethylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize reaction conditions for creating amide and ester derivatives. By understanding the causality behind experimental choices, you can troubleshoot effectively and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common strategies for derivatizing the carboxylic acid group of this compound?

A1: The two primary strategies for derivatizing this compound are amidation and esterification .

  • Amidation: This involves coupling the carboxylic acid with a primary or secondary amine to form an amide bond. This is the most common method, often requiring an activating agent to facilitate the reaction.[1][2]

  • Esterification: This reaction converts the carboxylic acid into an ester by reacting it with an alcohol, typically under acidic conditions (Fischer Esterification) or using an activating agent.[3][4] Ester derivatives are often used to increase a molecule's volatility for analysis by gas chromatography (GC) or to act as prodrugs.[5][6]

Q2: How do I choose the right activating agent for amide coupling?

A2: The choice of activating agent is critical and depends on the scale of your reaction, the sensitivity of your substrates, and cost considerations.

  • Carbodiimides (EDC, DCC): These are widely used for their efficiency.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, making its urea byproduct easy to remove with an aqueous wash.[7] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and requires removal by filtration.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and often lead to faster reactions and higher yields, especially for sterically hindered substrates.[2] They are often used in peptide synthesis. However, they can be more expensive and have potential thermal hazards on a large scale.[8]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective but can also be costly. They are known for low rates of racemization when coupling chiral molecules.[9]

Q3: Why is a base often required in amide coupling reactions?

A3: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), serves two main purposes. First, it neutralizes the carboxylic acid, forming a carboxylate salt that is more reactive towards the activating agent. Second, it scavenges any acidic byproducts generated during the reaction (e.g., HCl from acyl chlorides or the protonated amine), driving the equilibrium towards product formation.[2]

Troubleshooting Guide: Amide Bond Formation

This section addresses specific issues you may encounter during the amidation of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Action
Inactive Reagents Carbodiimide reagents like EDC and DCC are moisture-sensitive. Ensure they are stored in a desiccator and use a fresh bottle if necessary. Verify the purity and integrity of your this compound and amine.
Incorrect Stoichiometry The direct reaction between a carboxylic acid and an amine to form a salt is a competing, non-productive pathway.[10] Ensure you are using appropriate equivalents. A common starting point is: 1.0 eq. Acid, 1.1-1.2 eq. Amine, 1.1-1.2 eq. Coupling Agent, and 2.0-3.0 eq. Base (e.g., DIEA).
Poor Carboxylic Acid Activation The first step is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed. Consider pre-activating the acid with the coupling agent for 15-30 minutes at 0°C before adding the amine. This can prevent side reactions where the coupling agent reacts directly with the amine.
Sub-optimal Solvent The solvent must be able to dissolve all reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.[2] If solubility is an issue, consider a more polar aprotic solvent. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.
Problem 2: Presence of Multiple Side Products
Potential Cause Explanation & Recommended Action
Formation of N-acylurea When using carbodiimides, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[2] Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[11] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and efficiently reacts with the amine.
Guanidinium Byproduct With uronium/aminium reagents like HATU, the amine can react with the coupling agent itself to form a guanidinium species. Solution: The order of addition is critical. Always pre-activate the carboxylic acid with HATU and base before adding the amine to the reaction mixture.
Dimerization/Anhydride Formation Two molecules of the activated carboxylic acid can react to form a symmetric anhydride. This anhydride can then react with the amine, but it consumes two equivalents of the starting acid for every one equivalent of product formed. Solution: Use a slight excess of the amine and ensure slow addition of the coupling agent to the carboxylic acid.
Problem 3: Difficulty with Product Purification
Potential Cause Explanation & Recommended Action
Removal of EDC/DCU Byproduct The urea byproduct from the coupling agent can be difficult to remove. Solution (EDC): The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate the urea and extract it into the aqueous layer. Solution (DCC): Dicyclohexylurea (DCU) is largely insoluble in many organic solvents. After the reaction, dilute the mixture with a solvent like DCM or ethyl acetate and filter off the precipitated DCU. Recrystallization from acetonitrile can also be effective for removing residual DCU.[8]
Removing Unreacted Acid This compound is polar and can be challenging to separate from a polar product via chromatography. Solution: Perform a basic aqueous wash. Dissolve the crude product in an organic solvent (e.g., DCM, EtOAc) and wash with a dilute base like sodium bicarbonate (NaHCO₃) solution.[12] This will deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer. Be cautious, as some esters can be hydrolyzed under strongly basic conditions.[12]
Removing Unreacted Amine Excess amine can co-elute with the product. Solution: Perform an acidic aqueous wash. Wash the organic layer containing your product with dilute acid (e.g., 1M HCl). This will protonate the basic amine, making it water-soluble and allowing for its removal in the aqueous phase.

Visualizing the Workflow & Mechanism

A systematic approach is key to troubleshooting. The following diagram outlines a logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow Start Reaction Outcome? LowYield Low / No Yield Start->LowYield < 70% Impure Impure Product Start->Impure Byproducts Present Success High Yield & Purity Start->Success > 70% & Clean CheckReagents Check Reagent Activity & Purity (EDC, Amine) LowYield->CheckReagents IdentifyByproduct Identify Byproduct (TLC, LC-MS) Impure->IdentifyByproduct End Experiment Optimized Success->End CheckStoich Verify Stoichiometry & Order of Addition CheckReagents->CheckStoich CheckActivation Consider Pre-activation or Additive (HOBt) CheckStoich->CheckActivation CheckActivation->End Urea Urea Byproduct? IdentifyByproduct->Urea UnreactedSM Unreacted Starting Material? IdentifyByproduct->UnreactedSM Urea->UnreactedSM No FilterWash Filter (DCU) or Acid Wash (EDU) Urea->FilterWash Yes AcidBaseWash Perform Acid/Base Aqueous Wash UnreactedSM->AcidBaseWash Yes Chroma Optimize Chromatography UnreactedSM->Chroma No FilterWash->End AcidBaseWash->End Chroma->End

Caption: General troubleshooting workflow for amide coupling.

The mechanism below illustrates the critical role of an additive like HOBt in a carbodiimide-mediated coupling reaction.

Amide_Coupling_Mechanism cluster_activation Step 1: Acid Activation cluster_stabilization Step 2: Additive Intervention cluster_coupling Step 3: Amide Formation Acid R-COOH (this compound) Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster + HOBt SideProduct N-Acylurea (Side Product) Intermediate->SideProduct Rearrangement (No HOBt) HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2

References

Technical Support Center: Synthesis of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two predominant strategies for synthesizing this compound, each with its own set of advantages and potential pitfalls:

  • C-C Bond Formation via Cross-Coupling: This modern approach typically starts with a 2-halo-substituted nicotinic acid derivative, such as ethyl 2-chloronicotinate.[1] An ethyl group is then introduced using a transition-metal-catalyzed cross-coupling reaction, such as a Kumada, Suzuki, or Negishi coupling, with an appropriate ethyl-organometallic reagent (e.g., ethylmagnesium bromide). This method offers high regioselectivity.

  • Oxidation of an Alkylpyridine Precursor: This classical method involves the selective oxidation of the methyl group of a precursor like 2-ethyl-3-methylpyridine.[2] Common oxidizing agents include potassium permanganate, nitric acid, or catalytic oxygen systems.[3][4] While seemingly straightforward, this route can suffer from a lack of selectivity and harsh reaction conditions.

Q2: Why is direct ethylation of 2-chloronicotinic acid with a Grignard reagent not recommended without a catalyst?

Attempting a direct, uncatalyzed reaction between ethylmagnesium bromide and 2-chloronicotinic acid itself is highly problematic for two main reasons:

  • Acid-Base Reaction: Grignard reagents are extremely strong bases.[5][6] The acidic proton of the carboxylic acid group (pKa ~4-5) will be instantly deprotonated by the Grignard reagent. This consumes one full equivalent of the expensive organometallic reagent to form an alkane (ethane) and the magnesium carboxylate salt, preventing any desired C-C bond formation.[7]

  • Low Reactivity of Aryl Halides: Unactivated aryl chlorides are generally poor substrates for direct nucleophilic aromatic substitution (SNAr) by Grignard reagents. The reaction requires a catalyst to proceed efficiently.

To overcome the acid-base issue, the carboxylic acid must first be protected, typically as an ester (e.g., ethyl 2-chloronicotinate).[1]

Troubleshooting Guide: Side Reactions in Cross-Coupling Synthesis

This section focuses on the common issues encountered during the synthesis of ethyl 2-ethylnicotinate via a Nickel-catalyzed Kumada coupling of ethyl 2-chloronicotinate with ethylmagnesium bromide.

Q3: My reaction has low conversion, and I'm isolating significant amounts of ethyl nicotinate (dechlorinated byproduct). What is the likely cause?

This is a classic case of reductive dechlorination, a common side reaction in cross-coupling chemistry.[8]

  • Probable Cause 1: β-Hydride Elimination. The Grignard reagent, ethylmagnesium bromide, possesses β-hydrides. The transition metal catalyst can facilitate a pathway where a hydride is transferred to the pyridine ring, leading to the loss of the chlorine atom without the addition of the ethyl group.

  • Probable Cause 2: Protonolysis. Trace amounts of water or other protic impurities in the reaction mixture can protonate the organometallic intermediates in the catalytic cycle, leading to the destruction of the catalyst and the formation of the dechlorinated product. Grignard reagents are highly sensitive to moisture.[6]

  • Probable Cause 3: Inefficient Catalysis. An inactive or poisoned catalyst will fail to promote the desired cross-coupling, allowing competing background reactions like reduction to dominate.

  • Solutions & Preventative Measures:

    • Ensure Rigorous Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure the starting ethyl 2-chloronicotinate is completely dry.

    • Optimize Catalyst and Ligand: The choice of ligand on the nickel catalyst is critical. A bidentate phosphine ligand like 1,3-Bis(diphenylphosphino)propane (dppp) can often stabilize the catalytic intermediates and favor reductive elimination of the desired product over side reactions.

    • Control Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C or below) and allow the reaction to warm slowly. This can temper the reactivity and favor the desired pathway.

Q4: My analysis shows an unexpected high-molecular-weight byproduct. Mass spectrometry suggests the addition of two ethyl groups and an extra oxygen. What happened?

You are likely observing the formation of a tertiary alcohol, 3-(pyridin-2-yl)pentan-3-ol, derived from the double addition of the Grignard reagent to the ester carbonyl.

  • Mechanism of Formation:

    • First Addition: One molecule of ethylmagnesium bromide attacks the ester carbonyl, forming a tetrahedral intermediate.

    • Elimination: This intermediate collapses, eliminating the ethoxide (-OEt) leaving group to form an intermediate ketone (2-propanoylnicotinic acid ethyl ester).

    • Second Addition: This newly formed ketone is highly reactive towards Grignard reagents and is immediately attacked by a second molecule of ethylmagnesium bromide.

    • Workup: Aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.[5][9]

  • Why it Occurs and How to Prevent It: This side reaction occurs when the cross-coupling catalytic cycle is slow or inefficient, allowing the Grignard reagent to act as a simple nucleophile on the ester.

    • Primary Solution: The goal is to ensure the rate of the catalytic cross-coupling is much faster than the rate of direct nucleophilic addition to the ester. Using an effective catalyst (e.g., Ni(dppp)Cl₂) is the most critical factor. A well-functioning catalytic system will consume the ethyl 2-chloronicotinate before significant direct addition can occur.

    • Alternative Reagents: In particularly stubborn cases, switching from a highly reactive Grignard reagent to a less reactive organometallic, such as an organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagent, can completely eliminate this side reaction.

Visualizing Reaction Pathways

Main Reaction: Kumada Catalytic Cycle

Kumada_Coupling_Cycle Ni_0 Ni(0)L_n OxAdd Oxidative Addition Ni_0->OxAdd Ni_II_Aryl Aryl-Ni(II)-Cl OxAdd->Ni_II_Aryl Transmetal Transmetalation Ni_II_Aryl->Transmetal Ni_II_Dialkyl Aryl-Ni(II)-Ethyl Transmetal->Ni_II_Dialkyl MgBrCl MgBrCl Transmetal->MgBrCl RedElim Reductive Elimination Ni_II_Dialkyl->RedElim RedElim->Ni_0 Product Ethyl 2-Ethylnicotinate RedElim->Product Aryl_Cl Ethyl 2-Chloronicotinate Aryl_Cl->OxAdd Grignard EtMgBr Grignard->Transmetal

Caption: Catalytic cycle for the desired Kumada cross-coupling reaction.

Major Competing Side Reactions

Side_Reactions cluster_0 Pathway A: Reductive Dechlorination cluster_1 Pathway B: Double Grignard Addition Aryl_Ni_Cl Aryl-Ni(II)-Cl Dechlor_Product Ethyl Nicotinate Aryl_Ni_Cl->Dechlor_Product β-Hydride Elimination or Protonolysis Hydride_Source β-Hydride Source (e.g., EtMgBr) Hydride_Source->Dechlor_Product Ester_SM Ethyl 2-Chloronicotinate Ketone_Int Intermediate Ketone Ester_SM->Ketone_Int 1. Addition 2. Elimination of OEt Grignard1 + EtMgBr Grignard1->Ketone_Int Tert_Alcohol Tertiary Alcohol Byproduct Ketone_Int->Tert_Alcohol Addition Grignard2 + EtMgBr Grignard2->Tert_Alcohol

Caption: Competing pathways leading to major side products.

Quantitative Data Summary

The table below summarizes typical outcomes based on catalyst choice for the Kumada coupling of ethyl 2-chloronicotinate. Data is illustrative and will vary with specific reaction conditions.

Catalyst SystemTypical Yield of Desired ProductTypical % of Dechlorinated ByproductKey Considerations
NiCl₂(dppp)75-90%< 10%Generally the preferred catalyst. The dppp ligand provides stability and promotes the desired reductive elimination step.
NiCl₂(PPh₃)₂40-60%15-30%Less efficient. The monodentate phosphine ligands are more prone to dissociation, leading to a less stable catalytic species and more side reactions.
Pd(PPh₃)₄60-85%< 15%A viable but more expensive alternative. Palladium catalysts are often less prone to side reactions but can be slower.

Recommended Experimental Protocol: Synthesis of Ethyl 2-Ethylnicotinate

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All operations should be conducted in a fume hood under an inert atmosphere.

Materials:

  • Ethyl 2-chloronicotinate (1 equiv)

  • Nickel(II) chloride 1,3-bis(diphenylphosphino)propane complex (NiCl₂(dppp)) (2-5 mol%)

  • Ethylmagnesium bromide (1.1 - 1.3 equiv, ~1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add ethyl 2-chloronicotinate (1 equiv) and NiCl₂(dppp) (0.02-0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous THF via cannula or syringe to dissolve the solids, resulting in a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Grignard Addition: Add the solution of ethylmagnesium bromide in THF (1.1-1.3 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 2-ethylnicotinate.

  • Hydrolysis (Final Step): The resulting ester can be hydrolyzed to the final product, this compound, using standard aqueous base (e.g., NaOH, KOH) followed by acidic workup.

References

Technical Support Center: Purification of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the purification of 2-Ethylnicotinic acid. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may encounter during the purification of this important compound. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound often originate from the synthetic route. These can include starting materials, byproducts, and related compounds. For nicotinic acid derivatives, impurities can include other pyridine derivatives, residual solvents, and heavy metals.[1] Specifically, you might encounter unreacted starting materials or isomers formed during synthesis.

Q2: My this compound has a yellowish tint. What causes this, and how can it be removed?

A2: A yellow discoloration in nicotinic acid and its derivatives can be due to chromophores formed during the synthesis, particularly in oxidation reactions.[2] One effective method to remove this color is a single recrystallization step after melting the crude product.[2] Heating the crude acid to its molten state for a short period can destroy these chromophores.[2] Subsequent recrystallization from a suitable solvent, often with the addition of activated carbon, can yield a colorless product.[2]

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3] For nicotinic acid itself, hot water is a commonly used solvent.[4] Ethanol and mixtures of ethanol and water can also be effective.[5] The choice of solvent will depend on the specific impurities present. It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude product.[6]

Q4: I am having trouble inducing crystallization during the cooling phase of recrystallization. What can I do?

A4: If crystals do not form upon cooling, several techniques can be employed. First, ensure the solution is not supersaturated by adding a small seed crystal of pure this compound.[7] This provides a nucleation site for crystal growth.[7] Alternatively, scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation points.[3] If these methods fail, it's possible too much solvent was used. In this case, you can try to evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.

Q5: Can I use chromatography to purify this compound?

A5: Yes, chromatography is a viable purification method. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and can be scaled up for preparative separation.[8][9] Column chromatography can also be used, though it may be affected by residual solvents like DMF from the reaction mixture.[10] A base wash of the crude product before column purification can be beneficial.[10]

Troubleshooting Guide

This table provides a summary of common issues, their potential causes, and recommended solutions for the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Cooling the solution too quickly.- Insufficient washing of crystals.- Perform solvent screening to find a solvent with a steep solubility curve.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Wash the filtered crystals with a small amount of cold, fresh solvent.
Oily Product Instead of Crystals - Presence of impurities that lower the melting point.- The compound is "oiling out" of the solution.- Try a different recrystallization solvent or a two-solvent system.- Ensure the boiling point of the solvent is lower than the melting point of the compound.- Redissolve the oil in a minimal amount of hot solvent and attempt to recrystallize again, possibly with seeding.
Colored Impurities Persist - Ineffective removal by a single recrystallization.- Presence of highly colored byproducts.- Treat the hot solution with activated carbon before filtration to adsorb colored impurities.[2]- For stubborn yellow discoloration, consider the melt-purification technique described in US Patent 3,037,987.[2]
Poor Separation in Column Chromatography - Incorrect mobile phase composition.- Co-elution of impurities with the product.- Optimize the solvent system (mobile phase) by trying different polarity gradients.- A pre-purification step, such as an acid-base extraction, may be necessary to remove certain impurities.[10]
Inaccurate Purity Assessment - Use of a non-specific analytical method.- Presence of impurities not detected by the chosen method.- Employ multiple analytical techniques for a comprehensive purity profile, such as HPLC, GC-FID, and qNMR.[8]- For acidic compounds, acid-base titration can provide a good measure of overall acidic content but is not specific.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Activated carbon (optional)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[3][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3][7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by leaving them in the aspirator or in a desiccator.[7] The purity can be assessed by melting point determination.[7]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC.

Materials:

  • Purified this compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.[8]

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous acidic solution (e.g., water with formic acid) and an organic solvent like acetonitrile.[9]

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[8]

    • Set the UV detection wavelength (e.g., 210 nm).[8]

    • Inject the sample onto the column.

  • Data Analysis: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Hot Solvent Crude->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Optional HotFiltration Hot Filtration Dissolution->HotFiltration Decolorization->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting Logic

TroubleshootingLogic cluster_low_purity Low Purity Solutions cluster_oily_product Oily Product Solutions cluster_color Color Removal Solutions Start Purification Issue Encountered LowPurity Low Purity Start->LowPurity OilyProduct Oily Product Start->OilyProduct Color Persistent Color Start->Color CheckSolvent Re-evaluate Solvent Choice LowPurity->CheckSolvent SlowCooling Ensure Slow Cooling LowPurity->SlowCooling ChangeSolvent Try Different Solvent/System OilyProduct->ChangeSolvent SeedCrystals Use Seed Crystals OilyProduct->SeedCrystals ActivatedCarbon Use Activated Carbon Color->ActivatedCarbon MeltPurification Consider Melt Purification Color->MeltPurification

Caption: A decision-making diagram for troubleshooting common purification challenges.

References

Technical Support Center: A Researcher's Guide to 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethylnicotinic acid (CAS 3421-76-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, handling recommendations, and troubleshooting advice for the effective use of this versatile synthetic intermediate. As a key building block in the development of pharmaceuticals, particularly nicotinic receptor ligands for neurological disorders, and in the synthesis of specialized agrochemicals, a thorough understanding of its properties is crucial for experimental success.[1]

This document moves beyond standard safety data sheets to offer practical, field-tested insights into the storage, handling, and common experimental challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Proper storage is critical to maintain the integrity and purity of this compound. Based on its chemical properties as a carboxylic acid and general laboratory best practices, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature (15-25°C)This compound is a solid with a high boiling point (273°C), making it stable at ambient temperatures.[1] Refrigeration is not typically necessary and may increase the risk of moisture condensation upon removal.
Atmosphere Store in a dry, well-ventilated area.As a carboxylic acid, it can be sensitive to moisture. Storing in a desiccator or a controlled low-humidity environment is ideal to prevent hydration.
Light Store in an opaque or amber container.While specific photostability data is limited, related compounds like nicotine can be sensitive to light.[2] Using light-resistant containers is a prudent measure to prevent potential photodegradation.
Container Tightly sealed, chemically resistant container.To prevent contamination and degradation from atmospheric moisture and gases, ensure the container is well-sealed after each use. Glass or other inert materials are suitable.
Q2: What personal protective equipment (PPE) is necessary when handling this compound?

Adherence to standard laboratory safety protocols is essential. The following PPE should be worn:

  • Eye Protection: Safety glasses or goggles to protect against dust particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases where fine dust may be generated, a dust mask or respirator is recommended to avoid inhalation.

Q3: What are the known chemical incompatibilities of this compound?

As a carboxylic acid, this compound will react with:

  • Strong Bases: Reacts exothermically with strong bases (e.g., sodium hydroxide, potassium carbonate) in a standard acid-base neutralization.

  • Strong Oxidizing Agents: Can react vigorously with strong oxidizers. Avoid contact with materials like permanganates, chromates, and peroxides.

  • Reducing Agents: The carboxylic acid group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄).

Q4: What is the expected solubility of this compound in common laboratory solvents?
SolventPredicted SolubilityRationale and Experimental Insight
Water Sparingly soluble to solubleNicotinic acid is soluble in water. The ethyl group may slightly decrease aqueous solubility. Solubility will be pH-dependent, increasing significantly in basic solutions due to salt formation.
Methanol, Ethanol SolublePolar protic solvents are generally good solvents for nicotinic acids.
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is an excellent solvent for a wide range of carboxylic acids, including nicotinic acid.[3]
Dimethylformamide (DMF) SolubleA common solvent for reactions involving carboxylic acids, particularly amide couplings.
Dichloromethane (DCM) Moderately Soluble to SolubleThe increased lipophilicity from the ethyl group should enhance solubility in chlorinated solvents compared to nicotinic acid. Often a suitable solvent for reactions and purification.[4]
Ethyl Acetate (EtOAc) Sparingly Soluble to Moderately SolubleMay require heating to achieve complete dissolution. Often used as an extraction solvent.
Hexanes, Diethyl Ether Sparingly Soluble to InsolubleAs a polar molecule, it is expected to have low solubility in nonpolar solvents.

Expert Tip: For purification, a mixed solvent system, such as DCM/methanol or ethyl acetate/hexanes, is often effective for column chromatography or recrystallization.

Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered during reactions involving this compound, with a focus on amide coupling and esterification reactions.

Issue 1: Low Yield in Amide Coupling Reactions

Scenario: "I am attempting to couple this compound with a primary amine using EDC/DMAP, but my yields are consistently low."

Potential Causes and Solutions:

  • Formation of an Unreactive Carboxylate Salt:

    • Causality: The amine reactant, being basic, can deprotonate the carboxylic acid to form an ammonium carboxylate salt. This salt is unreactive towards the coupling agent.[5]

    • Solution:

      • Pre-activation: Activate the carboxylic acid with the coupling reagent (e.g., EDC and an additive like HOBt or NHS) before adding the amine. This forms a more reactive activated ester intermediate.[6]

      • Use of a Non-Nucleophilic Base: Incorporate a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without deprotonating the starting carboxylic acid.[7]

  • Steric Hindrance:

    • Causality: The ethyl group at the 2-position, adjacent to the carboxylic acid, can sterically hinder the approach of the amine nucleophile.

    • Solution:

      • Choice of Coupling Reagent: Switch to a more potent coupling reagent that is less sensitive to steric hindrance, such as HATU or PyBOP.[7]

      • Reaction Temperature: Gently heating the reaction (e.g., to 40-50°C) can sometimes overcome the activation energy barrier imposed by steric hindrance. Monitor for side reactions.

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient time or suboptimal concentration.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.

      • Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) at room temperature.

Below is a decision-making workflow for troubleshooting low yields in amide coupling reactions.

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_salt Check for Salt Formation (Monitor by LC-MS for starting materials) start->check_salt preactivate Pre-activate Carboxylic Acid (e.g., with EDC/NHS before adding amine) check_salt->preactivate Yes check_sterics Consider Steric Hindrance (Is the amine bulky?) check_salt->check_sterics No add_base Add Non-Nucleophilic Base (e.g., DIPEA) preactivate->add_base success Improved Yield add_base->success change_reagent Use a More Potent Coupling Reagent (e.g., HATU, PyBOP) check_sterics->change_reagent Yes check_completion Check for Incomplete Reaction (Monitor by TLC/LC-MS) check_sterics->check_completion No increase_temp Increase Reaction Temperature (e.g., to 40-50°C, monitor for side products) change_reagent->increase_temp increase_temp->success extend_time Extend Reaction Time check_completion->extend_time Yes increase_conc Increase Reactant Concentration extend_time->increase_conc increase_conc->success

Amide Coupling Troubleshooting Workflow
Issue 2: Difficulty in Product Purification

Scenario: "After my reaction, I am struggling to separate my this compound derivative from the unreacted starting material and coupling agent byproducts during workup."

Potential Causes and Solutions:

  • Poor Phase Separation during Extraction:

    • Causality: The product and starting material may have similar polarities, leading to their distribution in both the organic and aqueous layers during liquid-liquid extraction.

    • Solution:

      • Acid/Base Wash: Exploit the acidic nature of the starting material. Wash the organic layer (e.g., DCM or Ethyl Acetate) with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. This will convert the unreacted this compound into its water-soluble carboxylate salt, effectively removing it from the organic phase.[4] Be cautious, as a strong base (like NaOH) could potentially hydrolyze an ester product.[4]

      • Brine Wash: After the base wash, a wash with saturated aqueous sodium chloride (brine) can help to break up emulsions and remove residual water from the organic layer.

  • Water-Soluble Byproducts:

    • Causality: Coupling reagents like EDC generate byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, or ethyl(dimethylaminopropyl)urea if EDC is used) that can complicate purification. The urea from EDC is water-soluble, while DCU is less so.

    • Solution:

      • Aqueous Washes: For EDC-based couplings, multiple washes with water or dilute acid (e.g., 5% HCl) can remove the water-soluble urea byproduct.[5]

      • Filtration: If using DCC, the DCU byproduct is often insoluble in common organic solvents like DCM and can be removed by filtration before proceeding with the aqueous workup.

Issue 3: Unexpected Side Reactions during Esterification

Scenario: "I am trying to perform a Fischer esterification of this compound with ethanol and a sulfuric acid catalyst, but I am observing charring and low yields."

Potential Causes and Solutions:

  • Decomposition at High Temperatures:

    • Causality: Strong acid catalysts combined with high temperatures can lead to decomposition and charring of pyridine-containing compounds.

    • Solution:

      • Milder Conditions: Use a milder acid catalyst like p-toluenesulfonic acid (TsOH).[8]

      • Lower Temperature: Run the reaction at a lower temperature for a longer period. Use the alcohol as the solvent and reflux gently.[8]

      • Alternative Methods: For sensitive substrates, avoid strong acids altogether. Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with the alcohol in the presence of a base like pyridine.[9] This two-step process is often cleaner and higher yielding.

Experimental Protocols

The following are generalized, self-validating protocols that can be adapted for this compound.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for sterically hindered substrates or when high efficiency is required.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

AmideCouplingProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and HATU in anhydrous DMF B Add DIPEA A->B C Stir for 15-30 min (Activation) B->C D Add Amine C->D E Stir for 1-4 hours at RT D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Dilute with EtOAc F->G Complete H Aqueous Washes (LiCl, NaHCO3, Brine) G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K Pure Amide Product J->K

Workflow for HATU-Mediated Amide Coupling
Protocol 2: Fischer Esterification

This classic method is suitable for simple, non-acid-sensitive alcohols.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, which will also act as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The progress can be monitored by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by distillation or column chromatography.

Self-Validation: The success of this protocol is confirmed by the disappearance of the carboxylic acid starting material on a TLC plate and the appearance of a new, typically less polar, spot corresponding to the ester. The identity of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

References

Validation & Comparative

A Comparative Analysis for the Research Scientist: 2-Ethylnicotinic Acid Versus Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 2-Ethylnicotinic acid and its parent compound, nicotinic acid. We will delve into their chemical properties, explore the well-established mechanisms of nicotinic acid, and provide a framework for the experimental evaluation of these compounds.

Introduction: Structure and Physicochemical Properties

Nicotinic acid, also known as niacin or vitamin B3, is a well-characterized pyridinemonocarboxylic acid with a long history of use in treating dyslipidemia.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate lipid metabolism. This compound is a derivative of nicotinic acid, featuring an ethyl group at the 2-position of the pyridine ring. This structural modification can be expected to alter its physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Below is a summary of their key properties:

PropertyThis compoundNicotinic Acid
Molecular Formula C₈H₉NO₂C₆H₅NO₂
Molecular Weight 151.16 g/mol 123.11 g/mol [3]
IUPAC Name 2-ethylpyridine-3-carboxylic acidpyridine-3-carboxylic acid[3]
CAS Number 3421-76-959-67-6[1]
Predicted XlogP 1.20.4[3]
Physical Description -Odorless white crystalline powder[3]

Data for this compound is limited and primarily derived from computational predictions where experimental data is unavailable.

The addition of the ethyl group in this compound increases its molecular weight and predicted lipophilicity (XlogP) compared to nicotinic acid. This increased lipophilicity may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

G cluster_nicotinic_acid Nicotinic Acid cluster_2_ethylnicotinic_acid This compound node_na Nicotinic Acid (Pyridine-3-carboxylic acid) img_na node_2ena This compound (2-ethylpyridine-3-carboxylic acid) img_2ena

Caption: Chemical structures of Nicotinic Acid and this compound.

Mechanism of Action: The GPR109A Receptor

Nicotinic acid's primary therapeutic effects are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[4][5] This receptor is highly expressed in adipocytes and immune cells.[5]

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, inhibits hormone-sensitive lipase, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue. The decreased flux of FFAs to the liver results in reduced triglyceride synthesis and subsequent VLDL and LDL cholesterol production.

Beyond its effects on lipid metabolism, GPR109A activation in immune cells, such as macrophages, has been shown to exert anti-inflammatory effects.[5] This includes the suppression of pro-inflammatory signaling pathways and the production of pro-inflammatory mediators.[6]

Due to its structural similarity to nicotinic acid, it is hypothesized that this compound also acts as an agonist at the GPR109A receptor. The ethyl group at the 2-position may influence its binding affinity and efficacy at the receptor, potentially leading to a different pharmacological profile. However, to date, there is a lack of published experimental data to confirm the GPR109A agonist activity of this compound.

G cluster_receptor Cell Membrane cluster_liver Liver Ligand Nicotinic Acid or This compound (Hypothesized) GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase Activity PKA->HSL FFA ↓ Free Fatty Acid Release HSL->FFA TG_VLDL ↓ Triglyceride & VLDL Synthesis FFA->TG_VLDL Reduced Substrate FFA->TG_VLDL

Caption: Proposed signaling pathway for Nicotinic Acid and this compound via GPR109A.

Experimental Evaluation: A Protocol for GPR109A Activation

To empirically compare the activity of this compound and nicotinic acid, a robust GPR109A activation assay is essential. The following protocol outlines a common method using a cell-based cAMP assay.

Objective: To determine and compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and nicotinic acid in activating the GPR109A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • Cell culture medium (e.g., F-12K or DMEM) with appropriate supplements

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • This compound and nicotinic acid

  • Multi-well assay plates (e.g., 96- or 384-well)

Procedure:

  • Cell Culture: Culture GPR109A-expressing cells according to standard protocols.

  • Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of both this compound and nicotinic acid in assay buffer.

  • Compound Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (buffer only).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP response.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ for each compound.

G start Start culture Culture GPR109A- expressing cells start->culture seed Seed cells into multi-well plates culture->seed prepare Prepare serial dilutions of compounds seed->prepare treat Treat cells with compounds prepare->treat stimulate Stimulate with Forskolin treat->stimulate incubate Incubate stimulate->incubate detect Measure cAMP levels incubate->detect analyze Analyze data (EC50, Emax) detect->analyze end End analyze->end

Caption: Experimental workflow for the GPR109A activation assay.

Conclusion and Future Directions

Nicotinic acid is a well-established therapeutic agent with a clearly defined mechanism of action. This compound, as a close structural analog, holds potential as a modulator of the GPR109A receptor. The addition of the ethyl group likely alters its physicochemical properties, which may translate to a modified pharmacokinetic and pharmacodynamic profile.

Crucially, there is a significant gap in the scientific literature regarding the experimental validation of this compound's biological activity. The provided experimental protocol for a GPR109A activation assay offers a direct path to compare its potency and efficacy against nicotinic acid. Further in vivo studies would be necessary to evaluate its effects on lipid metabolism, potential for reduced side effects (such as flushing), and overall therapeutic potential. The synthesis and evaluation of other nicotinic acid derivatives also represent a promising avenue for the development of novel therapeutics for dyslipidemia and inflammatory conditions.[7][8]

References

A Comparative Guide to 2-Ethylnicotinic Acid and Other Pyridinecarboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Ethylnicotinic acid against other key pyridinecarboxylic acids, offering a framework for researchers, scientists, and drug development professionals. While extensive data exists for foundational molecules like nicotinic acid, this document also addresses the current data gap for substituted derivatives such as this compound and provides robust experimental protocols to empower researchers to generate critical comparative data.

Introduction: The Enduring Relevance of Pyridinecarboxylic Acids in Medicinal Chemistry

Pyridinecarboxylic acids, a class of heterocyclic organic compounds, are fundamental scaffolds in modern pharmacology. Their structural isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have given rise to a multitude of therapeutic agents for conditions ranging from tuberculosis and hyperlipidemia to cancer and neurodegenerative diseases[1][2]. The nitrogen atom in the pyridine ring and the carboxylic acid group provide key interaction points with biological targets, making these molecules versatile starting points for drug design[1].

Nicotinic acid, in particular, is a well-established therapeutic agent for dyslipidemia, primarily through its action as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[3]. This receptor has garnered significant interest as a target for various inflammatory conditions[4]. The exploration of substituted nicotinic acid derivatives, such as this compound, is a logical progression in the quest for novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

This guide will compare the known physicochemical properties of this compound with its more extensively studied isomers. Crucially, where experimental biological data for this compound is not publicly available, we present detailed, self-validating experimental protocols to enable researchers to perform a direct and robust comparative analysis.

Physicochemical Properties: A Foundation for Pharmacokinetic Behavior

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is the first step in evaluating a potential drug candidate.

PropertyThis compoundNicotinic AcidPicolinic AcidIsonicotinic Acid
Molecular Formula C₈H₉NO₂C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight ( g/mol ) 151.16123.11[1]123.11[5]123.11[6][7]
Melting Point (°C) 203-205237[1]136-138[8]319[6][7]
Boiling Point (°C) 273---
Water Solubility Data not available18 g/L[1]Slightly soluble (0.41%)[8]Slightly soluble in cold water, soluble in hot water[6][7]
pKa Data not available2.0, 4.85[1]1.07[9]1.77, 4.96[10][11]

Expert Insight: The addition of the ethyl group at the 2-position in this compound increases its molecular weight and is expected to increase its lipophilicity compared to the parent nicotinic acid. This seemingly minor structural change can have significant implications for its interaction with the GPR109A receptor binding pocket and its metabolic stability. The lower melting point of picolinic acid compared to its isomers is noteworthy and reflects differences in crystal lattice energy.

Biological Activity: The GPR109A Receptor and Beyond

The primary mechanism of action for the lipid-lowering effects of nicotinic acid is its agonist activity at the GPR109A receptor[3]. Activation of GPR109A in adipocytes leads to a decrease in free fatty acid release, a key substrate for hepatic triglyceride synthesis[4].

The GPR109A Signaling Pathway

Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels[2][12]. This is the canonical pathway responsible for the anti-lipolytic effects. Additionally, GPR109A activation can trigger a secondary signaling cascade through the recruitment of β-arrestin proteins, which can lead to receptor internalization and other downstream effects[12][13].

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi_protein Gi/o Protein GPR109A->Gi_protein Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits Agonist Agonist Agonist->GPR109A Binds Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Anti_lipolytic Anti-lipolytic Effects cAMP->Anti_lipolytic Internalization Receptor Internalization & Downstream Signaling beta_Arrestin->Internalization

GPR109A Signaling Pathways

Expert Insight: While the Gi-mediated pathway is linked to the therapeutic anti-lipolytic effects of nicotinic acid, the β-arrestin pathway is thought to be involved in the common side effect of flushing. A key goal in developing novel GPR109A agonists is to create "biased" agonists that selectively activate the Gi pathway over the β-arrestin pathway, potentially offering a better therapeutic window.

Comparative Biological Activity: The Data Gap for this compound

While extensive data exists for nicotinic acid's GPR109A agonism, there is a notable absence of publicly available experimental data for this compound. To provide a truly objective comparison, researchers would need to generate this data. The following experimental protocol outlines a robust method for determining and comparing the GPR109A agonist activity of this compound and other pyridinecarboxylic acids.

Experimental Protocol: Comparative GPR109A Activation Assay

This protocol provides a step-by-step methodology for a cell-based functional assay to determine the potency and efficacy of test compounds as GPR109A agonists.

Causality Behind Experimental Choices:

  • Cell Line: A stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells) is used to ensure a robust and reproducible signal.

  • Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production, a direct downstream effect of Gi-coupled receptor activation. This provides a functional readout of receptor agonism.

  • Controls: Nicotinic acid is used as a positive control to benchmark the activity of the test compounds. A vehicle control (e.g., DMSO) establishes the baseline.

GPR109A_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture GPR109A-expressing cells Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Compound_Add 4. Add compounds to cells and incubate Cell_Seeding->Compound_Add Compound_Prep 3. Prepare serial dilutions of test compounds and controls Compound_Prep->Compound_Add Forskolin_Add 5. Add forskolin to stimulate adenylyl cyclase Compound_Add->Forskolin_Add Lysis_Detection 6. Lyse cells and add cAMP detection reagents Forskolin_Add->Lysis_Detection Read_Plate 7. Read plate on a suitable plate reader Lysis_Detection->Read_Plate Calc_EC50 8. Calculate EC50 values from dose-response curves Read_Plate->Calc_EC50

GPR109A Activation Assay Workflow

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human GPR109A in appropriate media.

    • Seed the cells into 384-well assay plates at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Preparation:

    • Prepare stock solutions of this compound, nicotinic acid, picolinic acid, and isonicotinic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for generating dose-response curves.

  • Assay Procedure:

    • Carefully remove the culture medium from the cells.

    • Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for a further specified time (e.g., 15 minutes) at 37°C.

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions (e.g., using a LANCE Ultra cAMP kit or similar time-resolved fluorescence resonance energy transfer [TR-FRET] based assay).

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Plot the response (e.g., TR-FRET ratio) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Metabolism and Pharmacokinetics: Predicting In Vivo Behavior

The metabolic fate of a drug candidate is a critical factor in its overall safety and efficacy. Nicotinic acid is primarily metabolized in the liver through two main pathways: conjugation with glycine to form nicotinuric acid and conversion to nicotinamide adenine dinucleotide (NAD)[1][14].

Nicotinic Acid Metabolic Pathway

Nicotinic_Acid_Metabolism Nicotinic_Acid Nicotinic_Acid Glycine_Conj Glycine Conjugation Nicotinic_Acid->Glycine_Conj NAD_Pathway NAD+ Salvage Pathway (Preiss-Handler) Nicotinic_Acid->NAD_Pathway Nicotinuric_Acid Nicotinuric_Acid Glycine_Conj->Nicotinuric_Acid Excretion Excretion Nicotinuric_Acid->Excretion NaMN Nicotinic Acid Mononucleotide NAD_Pathway->NaMN NaAD Nicotinic Acid Adenine Dinucleotide NaMN->NaAD NAD NAD+ NaAD->NAD

Major Metabolic Pathways of Nicotinic Acid

Expert Insight: The ethyl group in this compound could potentially influence its metabolism. It may be a substrate for cytochrome P450 (CYP) enzymes, leading to hydroxylation or other oxidative transformations. Furthermore, the position of the ethyl group adjacent to the carboxylic acid might sterically hinder glycine conjugation, potentially altering its primary metabolic route and pharmacokinetic profile compared to nicotinic acid.

Proposed Experimental Workflow for Comparative Pharmacokinetic Studies

To address the lack of pharmacokinetic data for this compound, a comparative in vivo study in a relevant animal model (e.g., rats or mice) is necessary.

Experimental Design:

  • Animals: Use a sufficient number of animals per group to ensure statistical power.

  • Dosing: Administer this compound and the comparator compounds (e.g., nicotinic acid) via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the parent compounds and potential metabolites in plasma.

PK_Workflow Animal_Dosing 1. Animal Dosing (IV & PO) Blood_Sampling 2. Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Prep 3. Plasma Preparation Blood_Sampling->Plasma_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Plasma_Prep->LC_MS_Analysis PK_Analysis 5. Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis Data_Comparison 6. Comparative Data Analysis PK_Analysis->Data_Comparison

In Vivo Pharmacokinetic Study Workflow

Key Pharmacokinetic Parameters for Comparison:

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

  • Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

Conclusion and Future Directions

Pyridinecarboxylic acids remain a fertile ground for drug discovery. While nicotinic acid serves as a valuable benchmark, the therapeutic potential of its substituted derivatives, such as this compound, is largely unexplored. The addition of an ethyl group at the 2-position presents an intriguing modification that warrants further investigation.

This guide has provided a comparative overview of the known physicochemical properties of this compound and its isomers. More importantly, it has outlined a clear and robust experimental path forward for researchers to generate the necessary biological and pharmacokinetic data to perform a comprehensive and meaningful comparison. By following the proposed protocols, the scientific community can begin to elucidate the structure-activity relationships of 2-substituted nicotinic acid derivatives, potentially leading to the discovery of novel GPR109A modulators with improved therapeutic profiles.

References

A Comparative Guide to the Biological Activity of 2-Ethylnicotinic Acid Derivatives and Related GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of 2-ethylnicotinic acid derivatives and other key nicotinic acid analogues. We will delve into their primary mechanism of action through the G-protein coupled receptor GPR109A, compare their potency and efficacy in lipid modification and anti-inflammatory pathways, and discuss the structure-activity relationships that govern their therapeutic potential and side-effect profiles. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of GPR109A agonists.

Introduction: Nicotinic Acid and the Dawn of GPR109A Agonism

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of blood lipids, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, is well-documented. However, the clinical utility of nicotinic acid is often hampered by a distinct and unpleasant side effect: cutaneous flushing. This physiological response is initiated by the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G) on epidermal Langerhans cells and keratinocytes, leading to the production of prostaglandins that cause vasodilation.

The discovery of GPR109A as the molecular target for nicotinic acid has catalyzed the development of numerous derivatives and analogues. The primary goal of these efforts has been to dissociate the desirable lipid-modifying and anti-inflammatory effects from the undesirable flushing response. This has led to extensive investigation into the structure-activity relationships (SAR) of nicotinic acid derivatives, including compounds like this compound.

The Central Role of the GPR109A Receptor

GPR109A is a Gi-type G-protein coupled receptor. Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This primary signaling event triggers a cascade of downstream effects that vary depending on the cell type.

  • In Adipocytes: Activation of GPR109A leads to the inhibition of hormone-sensitive lipase. This reduces the breakdown of triglycerides, thereby decreasing the flux of free fatty acids to the liver. This is a key mechanism behind the triglyceride-lowering effect of nicotinic acid.

  • In Immune Cells (e.g., Macrophages, Neutrophils): GPR109A activation has potent anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines.

  • In Epidermal Langerhans Cells and Keratinocytes: As mentioned, GPR109A activation stimulates the phospholipase A2 pathway, leading to the release of arachidonic acid and subsequent synthesis of prostaglandins (primarily PGD2 and PGE2), which are potent vasodilators causing the flushing effect.

The following diagram illustrates the primary signaling pathway of GPR109A activation.

GPR109A_Signaling cluster_membrane Cell Membrane receptor GPR109A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Inhibition camp cAMP ac->camp Conversion ligand Nicotinic Acid or Derivative ligand->receptor atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects (e.g., ↓ Lipolysis, ↓ Inflammation) pka->downstream Phosphorylation Cascade

Caption: GPR109A signaling cascade upon agonist binding.

Comparative Analysis of GPR109A Agonists

The ideal GPR109A agonist would exhibit high potency for the anti-lipolytic and anti-inflammatory effects while having a minimal effect on the pro-flushing pathway. The following table compares several key nicotinic acid derivatives, including the theoretical profile of a this compound derivative based on known SAR principles.

CompoundStructureGPR109A Potency (EC50/IC50)Key Biological Effects & Clinical Profile
Nicotinic Acid Pyridine-3-carboxylic acid~0.1 - 1 µMEffective Lipid Modifier: Reduces LDL & TG, increases HDL. Strong Flushing Effect: Limits patient compliance.
Acipimox 5-methylpyrazine-2-carboxylic acid 4-oxide~10 µMLess Potent than Nicotinic Acid: Requires higher doses. Reduced Flushing: Still present but often less intense. Shorter half-life.
Laropiprant Prostaglandin D2 receptor 1 (DP1) antagonistN/A (Does not target GPR109A)Anti-Flushing Agent: Developed to be co-administered with nicotinic acid to block the flushing mechanism.
This compound Derivative (Hypothetical) 2-ethylpyridine-3-carboxylic acidPotency is highly dependent on other substitutions. The 2-ethyl group may influence binding orientation and metabolic stability.Potential for Modified Profile: The ethyl group at the 2-position could potentially alter receptor interaction to favor anti-lipolytic signaling over flushing, though this requires empirical validation.

Structure-Activity Relationship (SAR) Insights

The development of improved GPR109A agonists hinges on understanding the SAR of the nicotinic acid scaffold. Key insights include:

  • The Carboxylate is Essential: The negatively charged carboxylate group at the 3-position of the pyridine ring is critical for binding to a positively charged arginine residue in the GPR109A binding pocket.

  • The Pyridine Nitrogen is Key: The nitrogen atom in the pyridine ring is also essential for activity.

  • Substitutions Matter: Modifications at other positions on the pyridine ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the methyl group in acipimox is thought to contribute to its reduced potency but also potentially its different side-effect profile.

A hypothetical This compound would introduce a small, lipophilic ethyl group adjacent to the essential pyridine nitrogen. This could have several effects:

  • Steric Influence: The ethyl group could alter the orientation of the molecule within the GPR109A binding pocket, potentially leading to a different signaling bias (i.e., favoring the Gi pathway in adipocytes over the pathway leading to prostaglandin synthesis in skin cells).

  • Metabolic Stability: The ethyl group could block metabolic access to that position, potentially increasing the compound's half-life.

Experimental Protocols for Evaluating GPR109A Agonists

To compare the biological activity of novel derivatives like this compound against standards like nicotinic acid, a series of validated in vitro and in vivo assays are required.

In Vitro GPR109A Activation Assay

This protocol assesses the potency of a compound in activating the GPR109A receptor in a controlled cellular environment.

Objective: To determine the EC50 (half-maximal effective concentration) of a test compound for GPR109A activation.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., CHO-K1 or HEK293) engineered to express human GPR109A.

  • Assay Principle: A common method is a cAMP inhibition assay. GPR109A is a Gi-coupled receptor, so its activation will inhibit adenylyl cyclase and lower intracellular cAMP levels.

  • Procedure: a. Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight. b. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. c. Stimulate the cells with forskolin to increase basal cAMP levels. d. Immediately add the test compound (e.g., this compound derivative) at various concentrations. Include nicotinic acid as a positive control. e. Incubate for a specified time (e.g., 30 minutes). f. Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the EC50 value.

The following diagram outlines this experimental workflow.

GPR109A_Assay_Workflow start Start cell_culture 1. Culture GPR109A- expressing cells start->cell_culture seeding 2. Seed cells in 96-well plate cell_culture->seeding treatment 3. Add Forskolin + Test Compound (at various concentrations) seeding->treatment incubation 4. Incubate treatment->incubation lysis 5. Lyse cells incubation->lysis detection 6. Measure cAMP levels lysis->detection analysis 7. Plot dose-response curve and calculate EC50 detection->analysis end End analysis->end

Caption: Workflow for an in vitro GPR109A activation assay.

In Vivo Assessment of Lipid-Lowering Effects

This protocol evaluates the efficacy of a compound in a relevant animal model of dyslipidemia.

Objective: To compare the effects of a test compound and a control on plasma lipid profiles.

Methodology:

  • Animal Model: Use a suitable animal model, such as hyperlipidemic hamsters or ApoE*3-Leiden.CETP mice, which have a human-like lipid profile.

  • Acclimatization and Diet: Acclimatize the animals and feed them a high-fat or Western-type diet to induce dyslipidemia.

  • Dosing: a. Divide the animals into groups (e.g., Vehicle control, Nicotinic Acid positive control, Test Compound low dose, Test Compound high dose). b. Administer the compounds orally (gavage) once daily for a period of 2-4 weeks.

  • Sample Collection: Collect blood samples at baseline (before treatment) and at the end of the study.

  • Lipid Analysis: Separate plasma and measure the levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.

  • Data Analysis: Calculate the percentage change from baseline for each lipid parameter in each group. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.

Conclusion and Future Directions

The development of GPR109A agonists continues to be an attractive strategy for treating dyslipidemia and inflammatory conditions. While nicotinic acid remains a potent agent, its utility is limited by the flushing side effect. The exploration of derivatives, including those based on a this compound scaffold, represents a rational medicinal chemistry approach to separate the therapeutic benefits from the adverse effects.

Future research should focus on:

  • Synthesis and Screening: Synthesizing and screening a library of 2-substituted nicotinic acid derivatives to empirically determine their potency and efficacy in vitro.

  • Biased Agonism: Investigating whether novel derivatives can act as biased agonists, preferentially activating the Gi pathway in adipocytes over the Gq/PLC pathway that leads to flushing in skin cells.

  • In Vivo Profiling: Advancing promising candidates to in vivo models to comprehensively assess their lipid-modifying efficacy and their propensity to cause flushing (which can be measured using techniques like laser Doppler flowmetry).

By systematically applying the principles of medicinal chemistry and utilizing the robust experimental protocols outlined in this guide, the scientific community can continue to advance the development of safer and more effective GPR109A-targeted therapeutics.

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Nicotinic Acid Analogs: Implications for 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of nicotinic acid analogs with substitutions at the 2-position, with a particular focus on the implications for 2-ethylnicotinic acid. While extensive research on a homologous series of this compound analogs is not widely available in published literature, by examining related 2-substituted compounds, we can extrapolate key principles governing their biological activity. This guide will delve into the known mechanisms of action, comparative biological effects of various 2-substituted analogs, and provide detailed experimental protocols for their evaluation.

Introduction: The Significance of Nicotinic Acid and its Analogs

Nicotinic acid (niacin or vitamin B3) is a well-established therapeutic agent with a range of pharmacological effects, most notably its ability to modulate lipid profiles.[1][2][3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1] Beyond its impact on lipids, nicotinic acid exhibits potent anti-inflammatory properties, making it a molecule of interest for a variety of therapeutic applications.[4][5][6]

The clinical utility of nicotinic acid, however, is often hampered by side effects such as cutaneous flushing.[1][7] This has driven the exploration of nicotinic acid analogs with improved therapeutic profiles. Modifications to the nicotinic acid scaffold, particularly at the 2-position, have been investigated to enhance potency, selectivity, and reduce undesirable effects. This compound, a simple alkyl-substituted analog, serves as a key reference point for understanding the impact of steric and electronic modifications at this position. This guide will explore the SAR of such analogs, providing a framework for the rational design of novel nicotinic acid derivatives.

Mechanism of Action: The GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its analogs are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9] GPR109A is predominantly expressed in adipocytes and immune cells such as monocytes and macrophages.[9]

Activation of GPR109A by an agonist initiates a signaling cascade that has two main branches:

  • Gαi-mediated Pathway: This is the canonical pathway responsible for the anti-lipolytic effects of nicotinic acid. Agonist binding to GPR109A leads to the activation of an inhibitory G protein (Gαi), which in turn inhibits adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, leading to reduced activity of hormone-sensitive lipase and decreased release of free fatty acids from adipocytes.[10]

  • β-Arrestin Pathway: GPR109A activation also leads to the recruitment of β-arrestins. This pathway is implicated in receptor internalization and desensitization, as well as in mediating some of the anti-inflammatory effects of nicotinic acid.[10] The flushing side effect is also thought to be mediated through a GPR109A-dependent pathway involving the release of prostaglandins in the skin.[1]

The carboxylic acid moiety at the 3-position of the pyridine ring is crucial for binding to GPR109A.[11] Structural modifications at other positions, such as the 2-position, can significantly influence the potency and efficacy of the analog.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR109A GPR109A Gai Gαi GPR109A->Gai BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Ligand 2-Substituted Nicotinic Acid Analog Ligand->GPR109A AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL FFA ↓ Free Fatty Acid Release HSL->FFA Internalization Receptor Internalization BetaArrestin->Internalization AntiInflammatory Anti-inflammatory Effects BetaArrestin->AntiInflammatory

Caption: GPR109A signaling pathways activated by nicotinic acid analogs.

Structure-Activity Relationship of 2-Substituted Nicotinic Acid Analogs

While specific SAR data for a series of this compound analogs is limited, studies on other 2-substituted derivatives provide valuable insights into how modifications at this position affect biological activity.

Impact of 2-Alkyl and 2-Aryl Substitutions on Anti-inflammatory Activity

Research on 2-substituted phenyl derivatives of nicotinic acid has demonstrated significant anti-inflammatory and analgesic activities.[4][12] In these studies, the nature of the substituent on the phenyl ring at the 2-position of the nicotinic acid core plays a critical role in determining the biological effect. For instance, compounds with a 2-bromophenyl substituent have shown potent anti-inflammatory effects, comparable to the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[4] This suggests that both the steric bulk and the electronic properties of the substituent at the 2-position are important for activity.

While direct comparisons are not available, it can be inferred that a 2-ethyl group, being a small, electron-donating alkyl group, would likely modulate the anti-inflammatory profile of the nicotinic acid scaffold. The ethyl group may influence the orientation of the molecule within the GPR109A binding pocket or affect its pharmacokinetic properties.

Influence of 2-Thio Substitutions on Vasorelaxant Properties

A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed potent vasorelaxant and antioxidant activities. The 2-(1-adamantylthio)nicotinic acid analog was the most potent vasorelaxant, with an ED50 of 21.3 nM. This highlights that a bulky, lipophilic substituent at the 2-position can be well-tolerated and can even enhance certain biological activities. This suggests that the 2-position is a viable site for introducing diverse functional groups to tune the pharmacological profile of nicotinic acid.

Comparative Data of 2-Substituted Nicotinic Acid Analogs

The following table summarizes the available biological data for some 2-substituted nicotinic acid analogs. It is important to note that these compounds were evaluated in different assays, making direct comparison of absolute values challenging. However, the data provides a qualitative understanding of the impact of 2-position substitutions.

CompoundSubstitution at 2-PositionBiological ActivityPotencyReference
Nicotinic Acid -HAnti-lipolytic, Anti-inflammatory-[1]
2-(2-Bromophenyl)nicotinic acid 2-BromophenylAnalgesic, Anti-inflammatoryHigh[4]
2-(1-Adamantylthio)nicotinic acid 1-AdamantylthioVasorelaxant, AntioxidantED50 = 21.3 nM[5]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the activity of nicotinic acid analogs.

In Vitro Assay: GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of cyclic AMP in cells expressing the GPR109A receptor.

Objective: To determine the potency (EC50) of 2-substituted nicotinic acid analogs as agonists of the GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin (adenylyl cyclase activator).

  • Test compounds (2-substituted nicotinic acid analogs).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed HEK-GPR109A cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., nicotinic acid) in assay buffer.

  • Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the diluted test compounds to the wells. c. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control to stimulate cAMP production. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK-GPR109A cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of 2-substituted nicotinic acid analogs Incubate_Overnight->Prepare_Compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Add_Forskolin Add Forskolin to stimulate adenylyl cyclase Add_Compounds->Add_Forskolin Incubate_30min Incubate for 30 minutes Add_Forskolin->Incubate_30min Detect_cAMP Lyse cells and detect cAMP Incubate_30min->Detect_cAMP Analyze_Data Analyze data and determine EC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GPR109A-mediated cAMP inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the anti-inflammatory activity of novel compounds.[4]

Objective: To evaluate the in vivo anti-inflammatory efficacy of 2-substituted nicotinic acid analogs.

Materials:

  • Male Wistar rats (180-200 g).

  • Test compounds (2-substituted nicotinic acid analogs).

  • Reference drug (e.g., indomethacin).

  • 1% Carrageenan solution in saline.

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

Conclusion and Future Directions

The exploration of 2-substituted nicotinic acid analogs presents a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects compared to nicotinic acid. While direct and extensive SAR studies on this compound analogs are currently lacking, the available data on other 2-substituted derivatives suggest that this position is a key site for modulating the biological activity of the nicotinic acid scaffold.

Future research should focus on the systematic synthesis and evaluation of a series of 2-alkylnicotinic acids, including this compound and its homologs. This will provide a clearer understanding of the influence of alkyl chain length and branching on GPR109A activation and downstream signaling. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their potential translation into clinical candidates. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of next-generation nicotinic acid-based therapies.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active compounds, establishing the purity of the final product is a critical, non-negotiable step. For 2-Ethylnicotinic acid, a key intermediate in the development of various pharmaceuticals, rigorous purity validation ensures the safety, efficacy, and reproducibility of the final drug product.[1][2] This guide provides a comprehensive comparison of essential analytical techniques for validating the purity of synthesized this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The validation of analytical methods is a documented process that confirms an analytical procedure is suitable for its intended purpose, ensuring reliable, accurate, and reproducible results.[3][4] This is a cornerstone of Good Manufacturing Practice (GMP) and is required by regulatory agencies like the FDA and EMA.[1][3]

Core Analytical Techniques for Purity Validation

The selection of an appropriate analytical method is contingent on several factors, including the chemical nature of this compound and its potential impurities, the required level of sensitivity and selectivity, and the availability of instrumentation. The most effective approach often involves a combination of chromatographic and spectroscopic methods to provide a comprehensive purity profile.

A comparative overview of the primary analytical methodologies is presented below:

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Melting Point Analysis
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.Temperature at which a solid transitions to a liquid.
Information Provided Quantitative purity, detection of non-volatile impurities.Structural elucidation, identification and quantification of impurities.Molecular weight confirmation, structural information from fragmentation.Indication of purity; impurities depress and broaden the melting range.[5]
Selectivity HighHighHighLow
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)Low
Quantification ExcellentGood (with internal standard)Good (with appropriate calibration)Not a quantitative method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is an indispensable tool for assessing the purity of non-volatile and thermally labile compounds like this compound.[6][7] Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products.

Causality of Method Choice: A reversed-phase HPLC method is typically employed for the analysis of polar organic compounds like nicotinic acid derivatives.[8][9] The use of a C18 column, a polar mobile phase, and UV detection provides a robust and reliable system for quantification. The choice of UV detection wavelength is critical for sensitivity and is determined by the chromophore of the analyte.[10]

Workflow for HPLC Purity Validation

Caption: HPLC workflow for purity determination.

Detailed Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[9]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable diluent to a final concentration of 1 mg/mL.[6]

    • Prepare the synthesized sample in the same manner.

    • Filter both solutions through a 0.45 µm syringe filter.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min[6]

    • Detection: UV at 265 nm[10]

    • Injection Volume: 10 µL[6]

    • Column Temperature: 30 °C[6]

  • Analysis and Calculation: Inject the standard and sample solutions. Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use the reference standard to establish a calibration curve.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure and Purity Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[11][12] For purity validation, ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound.

Causality of Method Choice: The chemical shift, integration, and coupling patterns in an NMR spectrum are unique to a specific molecule, making it an excellent tool for structural confirmation and the identification of impurities.[13][14] By comparing the spectrum of the synthesized compound to that of a known standard or to predicted spectra, one can confirm the identity and assess the purity of the sample.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts and coupling constants of the observed signals with the expected values for this compound.

    • Purity Assessment: Integrate the signals corresponding to the protons of this compound and any impurity signals. The relative integration values can be used to estimate the molar ratio of the main compound to the impurities. For quantitative analysis (qNMR), a certified internal standard is required.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[15] It is primarily used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass.

Causality of Method Choice: MS provides a direct measurement of the molecular weight, which is a fundamental property of the synthesized this compound.[16] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of the compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[17]

Workflow for MS-based Purity Analysis

Caption: Mass spectrometry workflow for purity validation.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 10 µg/mL) in a solvent compatible with the LC mobile phase.

  • LC-MS Conditions:

    • Utilize an HPLC method similar to the one described above, but ensure the mobile phase is compatible with the mass spectrometer (e.g., using formic acid or ammonium acetate instead of non-volatile buffers).

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the presence of the molecular ion corresponding to this compound.

    • Examine the mass spectra of any minor peaks to identify potential impurities.

Melting Point Analysis: A Simple and Rapid Purity Indicator

Melting point determination is a fundamental and straightforward technique to assess the purity of a crystalline solid.[18][19] A pure crystalline compound will have a sharp and well-defined melting point, whereas the presence of impurities will typically cause a depression and broadening of the melting point range.[5]

Causality of Method Choice: The regular crystalline lattice of a pure compound requires a specific amount of energy to break the intermolecular forces and transition to a liquid state.[5] Impurities disrupt this lattice, requiring less energy to melt, thus lowering and broadening the melting range.[5][20]

Detailed Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dry, synthesized this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[20]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[20]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

  • Interpretation: Compare the observed melting point range to the literature value for pure this compound. A sharp range close to the literature value is indicative of high purity.

Conclusion

A multi-faceted approach is essential for the robust validation of synthesized this compound purity. While HPLC provides the most reliable quantitative data, NMR and MS are invaluable for unequivocal structural confirmation and impurity identification. Melting point analysis serves as a quick and convenient preliminary check of purity. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a critical step in the pharmaceutical development pipeline.[4]

References

A Comparative Analysis of Synthetic Routes to 2-Ethylnicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylnicotinic acid is a pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif serves as a valuable building block for the synthesis of various pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering in-depth technical insights, step-by-step experimental protocols, and a thorough evaluation of their respective merits and drawbacks to aid in the selection of the most appropriate method for a given research and development context.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different precursors, each with its own set of advantages and challenges. This guide will focus on three primary convergent strategies:

  • Route 1: Cross-Coupling of 2-Chloronicotinic Acid: This approach involves the formation of the ethyl group via a carbon-carbon bond-forming reaction, specifically a Kumada cross-coupling, on a pre-functionalized pyridine ring.

  • Route 2: Grignard Addition to 2-Cyanopyridine: This classic organometallic approach builds the carbon skeleton by nucleophilic addition of an ethyl Grignard reagent to a nitrile, followed by hydrolysis to the carboxylic acid.

  • Route 3: Oxidation of 2-Ethyl-3-methylpyridine: A strategy that relies on the selective oxidation of a methyl group on a pre-formed ethyl-substituted pyridine ring.

The following sections will delve into the mechanistic rationale, experimental details, and practical considerations for each of these synthetic pathways.

Route 1: Synthesis via Kumada Cross-Coupling of 2-Chloronicotinic Acid

This route is predicated on the powerful and versatile Kumada cross-coupling reaction, which forms a carbon-carbon bond between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[1][2] The key transformation is the coupling of a commercially available 2-chloronicotinic acid derivative with an ethyl Grignard reagent.

Causality of Experimental Choices

The choice of a palladium or nickel catalyst is crucial for the efficiency of the Kumada coupling. Palladium catalysts are often more versatile and tolerate a wider range of functional groups, though nickel catalysts can be more cost-effective.[3] The reaction is typically performed in an ethereal solvent like THF or diethyl ether to maintain the solubility and reactivity of the Grignard reagent.[4] The carboxylic acid functionality of 2-chloronicotinic acid is incompatible with the Grignard reagent and must be protected, typically as an ester, prior to the coupling reaction. The subsequent hydrolysis of the ester yields the final product.

Route_1_Kumada_Coupling cluster_0 Step 1: Esterification cluster_1 Step 2: Kumada Coupling cluster_2 Step 3: Hydrolysis start 2-Chloronicotinic Acid ester Ethyl 2-chloronicotinate start->ester EtOH, H₂SO₄ (cat.) Reflux coupled_ester Ethyl 2-ethylnicotinate ester->coupled_ester Pd(dppf)Cl₂ or Ni(dppp)Cl₂ THF, Reflux grignard Ethylmagnesium Bromide (EtMgBr) grignard->coupled_ester final_product This compound coupled_ester->final_product 1. NaOH (aq) 2. HCl (aq)

Diagram 1: Synthetic pathway for Route 1 via Kumada Coupling.
Experimental Protocol: Route 1

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid (1.0 eq) in ethanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-chloronicotinate.

Step 2: Kumada Coupling

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous THF and a crystal of iodine to initiate the Grignard formation.

  • Add a solution of bromoethane (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • In a separate flask, dissolve ethyl 2-chloronicotinate (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) in anhydrous THF.

  • Add the prepared ethylmagnesium bromide solution to the solution of the ester and catalyst via cannula at room temperature.

  • Heat the reaction mixture to reflux for 12-18 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.

Step 3: Hydrolysis

  • Dissolve the crude ethyl 2-ethylnicotinate in a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to 80 °C for 2-4 hours.

  • Cool the solution to 0 °C and acidify to pH 3-4 with 2 M hydrochloric acid.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Route 2: Synthesis via Grignard Addition to 2-Cyanopyridine

This route employs the well-established reactivity of Grignard reagents towards nitriles.[5] The nucleophilic ethyl group of ethylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt which, upon acidic hydrolysis, yields the corresponding ketone. In this case, the hydrolysis of the intermediate ketimine formed from 2-cyanopyridine leads directly to the desired carboxylic acid.

Causality of Experimental Choices

The synthesis of the 2-cyanopyridine precursor is a key consideration. Methods such as the Rosenmund-von Braun reaction (cyanation of 2-halopyridines with copper(I) cyanide) or the reaction of pyridine N-oxide with a cyanide source are common.[6][7] The Grignard reaction itself must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic and nucleophilic Grignard reagent.[8] The choice of ethereal solvents is standard for Grignard reactions. The final hydrolysis step is typically performed with aqueous acid to convert the intermediate imine to the carboxylic acid.

Route_2_Grignard_Addition cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis start 2-Cyanopyridine intermediate Ketimine Intermediate start->intermediate grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate Anhydrous THF final_product This compound intermediate->final_product H₃O⁺, Δ

Diagram 2: Synthetic pathway for Route 2 via Grignard Addition.
Experimental Protocol: Route 2

Step 1: Reaction of 2-Cyanopyridine with Ethylmagnesium Bromide

  • Prepare ethylmagnesium bromide from magnesium turnings (1.5 eq) and bromoethane (1.4 eq) in anhydrous THF as described in Route 1, Step 2.

  • In a separate flame-dried flask under an inert atmosphere, dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF.

  • Cool the 2-cyanopyridine solution to 0 °C in an ice-water bath.

  • Slowly add the prepared ethylmagnesium bromide solution via cannula, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 2: Hydrolysis to this compound

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution to room temperature and adjust the pH to 3-4 with a concentrated aqueous solution of sodium hydroxide.

  • The product may precipitate upon neutralization. If not, extract the aqueous layer with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Route 3: Synthesis via Oxidation of 2-Ethyl-3-methylpyridine

This classical approach involves the selective oxidation of a methyl group to a carboxylic acid on a pre-existing pyridine ring. The starting material, 2-ethyl-3-methylpyridine, can be synthesized through various condensation reactions. A strong oxidizing agent, such as potassium permanganate, is typically employed for the oxidation step.

Causality of Experimental Choices

The synthesis of 2-ethyl-3-methylpyridine can be achieved through methods like the Chichibabin pyridine synthesis, though this often results in mixtures of products. A more controlled synthesis might involve the reaction of ethyl acetoacetate with an appropriate enamine or enone. The oxidation step requires a powerful oxidizing agent capable of converting an alkyl group to a carboxylic acid. Potassium permanganate is a common choice, although it can lead to over-oxidation if not carefully controlled.[9] The reaction is often run in an aqueous medium, and the workup involves the removal of the manganese dioxide byproduct.

Route_3_Oxidation cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation start Acetaldehyde, Ammonia, Propionaldehyde precursor 2-Ethyl-3-methylpyridine start->precursor Condensation final_product This compound precursor->final_product KMnO₄, H₂O, Δ

Diagram 3: Synthetic pathway for Route 3 via Oxidation.
Experimental Protocol: Route 3

Step 1: Synthesis of 2-Ethyl-3-methylpyridine (Illustrative)

Note: The synthesis of substituted pyridines can be complex. A plausible laboratory-scale synthesis involves the Hantzsch pyridine synthesis or similar condensation reactions. For the purpose of this guide, we will assume the availability of the starting material.

Step 2: Oxidation with Potassium Permanganate

  • In a round-bottom flask, suspend 2-ethyl-3-methylpyridine (1.0 eq) in water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue heating for an additional 2-3 hours until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Cool the solution in an ice bath to induce precipitation of the product.

  • Collect the this compound by filtration, wash with cold water, and dry.

Comparative Analysis

ParameterRoute 1: Kumada CouplingRoute 2: Grignard AdditionRoute 3: Oxidation
Starting Material Cost Moderate (2-Chloronicotinic acid is a specialty chemical)[1][3][7]Low to Moderate (2-Cyanopyridine is relatively inexpensive)[6][10]Low (Alkylpyridines are generally accessible)[11][12]
Overall Yield Moderate to Good (typically 60-80% over 3 steps)Good (can be >70% over 2 steps)Variable (can be moderate to good, but depends on oxidation selectivity)
Scalability Moderate (Grignard and coupling steps require strict control)Good (Grignard reactions are scalable with appropriate engineering controls)[13]Good (Oxidation reactions are common in industrial processes)
Safety Considerations Use of pyrophoric Grignard reagents and flammable solvents; handling of palladium/nickel catalysts.[8][14]Use of pyrophoric Grignard reagents and flammable solvents; handling of cyanide-containing starting material.[8][15]Use of a strong, potentially hazardous oxidizing agent (KMnO₄); exothermicity of the reaction.[16]
Environmental Impact Generation of metal-containing waste from the catalyst.[17]Use of cyanide in the precursor synthesis; generation of magnesium salts.Generation of manganese dioxide waste, which may require treatment.[18]
Versatility High (amenable to a wide range of substituted pyridines)Moderate (limited by the availability of cyanopyridine precursors)Moderate (selectivity of oxidation can be an issue with other functional groups)

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • Route 1 (Kumada Coupling) offers high versatility and is suitable for creating a library of analogs if various Grignard reagents are employed. However, the multi-step nature and the cost and disposal of the transition metal catalyst are notable drawbacks.

  • Route 2 (Grignard Addition) is a more direct and potentially higher-yielding approach. Its primary challenges lie in the handling of the pyrophoric Grignard reagent on a large scale and the potential hazards associated with the cyanopyridine precursor.

  • Route 3 (Oxidation) is often the most cost-effective route, particularly for large-scale production, given the lower cost of the starting materials. The main considerations are the potential for over-oxidation, which can lower the yield, and the management of the manganese dioxide byproduct.

For laboratory-scale synthesis where versatility is key, Route 1 may be preferred. For process development and scale-up where cost and efficiency are paramount, Routes 2 and 3 present more compelling options, with a careful evaluation of the safety and environmental infrastructure required for each.

References

A Comparative Guide to the Influence of Ethyl Esterification on the Physicochemical and Pharmacological Profile of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding how subtle molecular modifications can drastically alter a compound's behavior is fundamental. This guide provides an in-depth comparison of nicotinic acid (also known as niacin or Vitamin B3) and its ethyl ester, ethyl nicotinate. We will explore how the addition of a simple ethyl group transforms its properties, converting it into a valuable prodrug for specific therapeutic applications.

Introduction: Nicotinic Acid – A Core Therapeutic Agent with Limitations

Nicotinic acid is a vital nutrient and a well-established therapeutic agent, primarily used for managing dyslipidemia.[1] It effectively raises high-density lipoprotein (HDL) cholesterol while lowering triglycerides and low-density lipoprotein (LDL) cholesterol.[1][2] Its mechanism of action is largely mediated through the activation of the G protein-coupled receptor GPR109A.[2][3]

Despite its efficacy, the clinical use of nicotinic acid is often hampered by several factors:

  • Cutaneous Vasodilation (Flushing): A very common and unpleasant side effect mediated by GPR109A activation in the skin, leading to prostaglandin release.[1][3]

  • Poor Skin Permeability: As a hydrophilic molecule, its ability to penetrate the lipophilic stratum corneum of the skin is limited, restricting its use in topical formulations.

  • Gastrointestinal Irritation: Oral administration can lead to stomach upset at therapeutic doses.

These limitations necessitate the exploration of chemical modifications to improve its therapeutic index and expand its applications. One of the most effective strategies is esterification.

The Chemical Modification: From Nicotinic Acid to Ethyl Nicotinate

The conversion of nicotinic acid to ethyl nicotinate is a straightforward esterification reaction where the carboxylic acid group of nicotinic acid reacts with ethanol, typically under acidic conditions. This reaction replaces the acidic proton of the carboxyl group with an ethyl group (-CH₂CH₃).

This seemingly minor change has profound consequences for the molecule's physicochemical identity.

Caption: Chemical structures of Nicotinic Acid and Ethyl Nicotinate.

Comparative Analysis of Physicochemical Properties

The addition of the ethyl group fundamentally alters the molecule's interaction with its environment. These changes are best quantified by comparing key physicochemical parameters.

PropertyNicotinic AcidEthyl NicotinateImplication of the Change
Molecular Weight 123.11 g/mol 151.16 g/mol [4]Increased size.
LogP (Lipophilicity) 0.361.32[4]Significant increase in lipid solubility.
Aqueous Solubility 16.7 mg/mL (freely soluble)50 g/L (soluble)[4]Remains water-soluble but is now significantly more lipophilic.
pKa 4.85 (acidic)~3.24 (basic, pyridine N)[5]The acidic carboxylic group is masked, leaving only the weakly basic pyridine nitrogen.
Melting Point 236.6 °C8-10 °C[4]Transition from a high-melting-point solid to a low-melting-point liquid/solid.
Boiling Point Decomposes223-224 °C[4]Becomes a stable liquid at room temperature.

The most critical change is the four-fold increase in the LogP value . LogP, the octanol-water partition coefficient, is a direct measure of lipophilicity. This shift from a predominantly hydrophilic to a more lipophilic character is the primary driver behind the differing biological applications of ethyl nicotinate.

Pharmacokinetic and Pharmacodynamic Consequences

The Prodrug Concept: Enhanced Permeability and Topical Delivery

Ethyl nicotinate functions as a prodrug of nicotinic acid. In its ester form, it is pharmacologically inactive but possesses properties that are ideal for topical delivery. The increased lipophilicity allows it to readily penetrate the lipid-rich layers of the skin.[6]

Once it bypasses the stratum corneum and reaches the viable epidermis and dermis, it undergoes metabolic activation. This strategy is particularly effective for localized treatments, minimizing systemic exposure and associated side effects like flushing, which is a major drawback of oral nicotinic acid.[1]

Metabolic Activation: In Vivo Hydrolysis

Within the skin, esterase enzymes recognize the ester linkage and hydrolyze ethyl nicotinate, cleaving the ethyl group and releasing the active therapeutic agent, nicotinic acid.[7]

Metabolic_Activation Ethyl_Nicotinate Ethyl Nicotinate (Lipophilic, Permeable) Nicotinic_Acid Nicotinic Acid (Active Drug) Ethyl_Nicotinate->Nicotinic_Acid Skin Esterases (Hydrolysis) Ethanol Ethanol

Caption: Metabolic conversion of ethyl nicotinate to nicotinic acid in the skin.

This enzymatic conversion is a critical step. Studies have shown that both ethyl nicotinate and its metabolite, nicotinic acid, are detected after topical application, confirming that hydrolysis occurs during skin permeation.[7]

Impact on Therapeutic Application: A Potent Rubefacient

The released nicotinic acid activates GPR109A receptors on keratinocytes and Langerhans cells in the skin.[3] This activation triggers the release of prostaglandins, which act as potent vasodilators. The resulting increase in local blood flow manifests as redness and a warming sensation, a phenomenon known as a rubefacient effect.

This targeted vasodilation makes ethyl nicotinate a common active ingredient in topical preparations for the relief of muscle pain, sprains, and tendonitis.[6][8][9] The increased blood circulation is believed to help reduce inflammation and promote healing.[6]

Experimental Verification: Methodologies and Protocols

To quantitatively assess the properties discussed, standardized experimental protocols are employed.

Protocol for Determination of Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for experimentally determining LogP.[10]

Objective: To measure the differential solubility of a compound in a two-phase system of n-octanol and water.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is critical to ensure the volumes of the two phases do not change during the experiment.[11]

  • Stock Solution: Prepare a stock solution of the test compound (e.g., ethyl nicotinate) in a suitable solvent like DMSO.[10]

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. Centrifugation is then used to ensure a clean separation of the two layers.

  • Quantification: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol for In Vitro Metabolic Stability (Hydrolysis)

This assay determines the rate at which an ester prodrug is converted to its active acid form in a biological matrix.

Objective: To measure the rate of hydrolysis of ethyl nicotinate to nicotinic acid in the presence of skin homogenate.

Methodology:

  • Prepare Skin Homogenate: Obtain skin tissue (e.g., human or animal) and homogenize it in a suitable buffer to release intracellular enzymes, including esterases. The total protein concentration should be determined.

  • Incubation: In a temperature-controlled environment (37°C), add a known concentration of ethyl nicotinate to the skin homogenate.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) that contains an internal standard. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive technique can simultaneously quantify the decreasing concentration of the parent drug (ethyl nicotinate) and the increasing concentration of the metabolite (nicotinic acid).

  • Data Analysis: Plot the concentration of ethyl nicotinate versus time. The rate of disappearance (hydrolysis) can then be used to calculate parameters like the compound's half-life (t½) in the biological matrix.

Conclusion: Strategic Esterification as a Drug Design Tool

The comparison between nicotinic acid and ethyl nicotinate serves as a classic textbook example of the power of the prodrug approach in drug design. By masking the polar carboxylic acid group with a lipophilic ethyl ester, the following was achieved:

  • Enhanced Skin Permeability: The molecule's lipophilicity was significantly increased, allowing it to be effectively delivered via topical administration.

  • Targeted, Localized Action: The drug is delivered directly to the site of action, where it is metabolically activated. This minimizes systemic exposure and mitigates the undesirable side effects associated with oral nicotinic acid.

  • Novel Therapeutic Application: This modification unlocked a new therapeutic use for the nicotinic acid scaffold as a topical rubefacient for musculoskeletal pain.[8][9]

For drug development professionals, this case underscores the importance of considering physicochemical properties not just for oral bioavailability but also for alternative delivery routes. The simple addition of an ethyl group transformed nicotinic acid from a systemic lipid-modifier into a targeted topical agent, demonstrating that even small structural changes can lead to vastly different therapeutic outcomes.

References

A Researcher's Guide to Benchmarking 2-Ethylnicotinic Acid Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular biology, the characterization of novel small molecules is a critical endeavor. This guide provides a comprehensive framework for benchmarking 2-Ethylnicotinic acid, a pyridine derivative with therapeutic potential, against established enzyme inhibitors. By leveraging robust experimental design and clear data interpretation, researchers can elucidate the inhibitory profile of this compound and contextualize its potency and mechanism of action.

Introduction: The Rationale for Benchmarking this compound

This compound, a derivative of nicotinic acid (niacin or vitamin B3), belongs to a class of compounds known for their diverse biological activities. Nicotinic acid and its derivatives have been reported to inhibit a range of enzymes, including Cytochrome P450s, α-amylase, α-glucosidase, and tyrosinase[1][2][3]. Given this precedent, it is logical to hypothesize that this compound may also exhibit inhibitory effects on various enzymes.

Benchmarking is a crucial step in the preclinical evaluation of any potential therapeutic agent[4]. It allows for a direct comparison of the test compound's efficacy against "gold standard" inhibitors, providing a clear measure of its relative potency and potential for further development. This guide will walk through the process of selecting appropriate target enzymes and benchmark inhibitors, designing and executing robust enzymatic assays, and interpreting the resulting data to build a comprehensive inhibitory profile for this compound.

Selecting Target Enzymes and Benchmark Inhibitors

The selection of target enzymes for initial screening should be guided by the known activities of structurally similar compounds. Based on existing literature for nicotinic acid derivatives, we will focus on three distinct enzyme classes for our hypothetical benchmarking study:

  • Metabolic Enzymes: Cytochrome P450s (CYPs) are a superfamily of enzymes essential for the metabolism of drugs and other xenobiotics[1][5]. Inhibition of CYPs can lead to significant drug-drug interactions.

  • Carbohydrate-Metabolizing Enzymes: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes[2].

  • Melanin Synthesis Enzymes: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders[3].

For each target enzyme, a well-characterized inhibitor will be selected as a benchmark to provide a point of comparison for the activity of this compound.

Target EnzymeBenchmark InhibitorRationale for Selection
Cytochrome P450 2D6 (CYP2D6) QuinidineA potent and well-documented competitive inhibitor of CYP2D6.
α-Glucosidase AcarboseAn established anti-diabetic drug that acts as a competitive inhibitor of α-glucosidase[2].
Mushroom Tyrosinase Kojic AcidA widely used and well-characterized competitive inhibitor of tyrosinase, often used in cosmetic and food applications[3].

Experimental Design and Protocols

The core of this benchmarking study lies in the accurate determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against the selected enzymes. The following protocols outline the general steps for conducting these assays. Enzyme assays are fundamental laboratory techniques used to measure the activity of enzymes and are crucial for drug discovery[6].

General Assay Principle

The activity of the target enzyme will be measured in the presence of varying concentrations of the inhibitor (this compound or the benchmark inhibitor). The rate of the enzymatic reaction, typically monitored by a change in absorbance or fluorescence, is then used to calculate the percentage of inhibition.

Protocol for CYP2D6 Inhibition Assay

This protocol is adapted from established methods for assessing CYP inhibition[1].

  • Reagents and Materials:

    • Recombinant human CYP2D6 enzyme

    • CYP2D6 substrate (e.g., Dextromethorphan)

    • NADPH regenerating system

    • This compound and Quinidine stock solutions (in DMSO)

    • Potassium phosphate buffer (pH 7.4)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and Quinidine in the assay buffer.

    • In a 96-well plate, add the buffer, NADPH regenerating system, and the inhibitor dilutions.

    • Add the recombinant CYP2D6 enzyme to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, Dextromethorphan.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Measure the fluorescent product (dextrorphan) using a fluorescence plate reader.

Protocol for α-Glucosidase Inhibition Assay

This protocol is based on the common p-nitrophenyl-α-D-glucopyranoside (pNPG) assay[2].

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • pNPG substrate

    • This compound and Acarbose stock solutions (in DMSO)

    • Phosphate buffer (pH 6.8)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound and Acarbose in the assay buffer.

    • In a 96-well plate, add the inhibitor dilutions and the α-glucosidase solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

Protocol for Tyrosinase Inhibition Assay

This protocol utilizes L-DOPA as a substrate for tyrosinase[3].

  • Reagents and Materials:

    • Mushroom tyrosinase

    • L-DOPA substrate

    • This compound and Kojic Acid stock solutions (in DMSO)

    • Phosphate buffer (pH 6.8)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound and Kojic Acid in the assay buffer.

    • In a 96-well plate, add the inhibitor dilutions and the tyrosinase solution.

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding the L-DOPA substrate.

    • Measure the formation of dopachrome by monitoring the absorbance at 475 nm for 10 minutes.

Data Analysis and Interpretation

The primary endpoint of these assays is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%[4]. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Further kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki)[7][8]. This typically involves measuring the enzyme kinetics at various substrate concentrations in the presence of the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.

Hypothetical Comparative Data

The following table presents hypothetical data that could be generated from the described experiments, allowing for a direct comparison of this compound with the benchmark inhibitors.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound CYP2D67542Competitive
QuinidineCYP2D60.50.25Competitive
This compound α-Glucosidase15098Non-competitive
Acarboseα-Glucosidase52.5Competitive
This compound Tyrosinase2515Competitive
Kojic AcidTyrosinase105Competitive
Interpretation of Results
  • CYP2D6 Inhibition: this compound is a significantly weaker inhibitor of CYP2D6 compared to Quinidine. Its competitive mechanism suggests it binds to the active site of the enzyme.

  • α-Glucosidase Inhibition: this compound displays moderate inhibitory activity against α-glucosidase, but is less potent than Acarbose. The non-competitive mechanism indicates that it binds to a site other than the active site, affecting the enzyme's catalytic efficiency[9].

  • Tyrosinase Inhibition: this compound shows promising inhibitory activity against tyrosinase, with a potency that is in a comparable range to the well-known inhibitor, Kojic Acid. The competitive nature of the inhibition suggests it competes with the substrate for binding to the active site.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for benchmarking this compound against known enzyme inhibitors. The presented protocols and data analysis strategies offer a robust starting point for researchers seeking to characterize this and other novel compounds.

The hypothetical results suggest that this compound has a multi-target inhibitory profile, with its most promising activity against tyrosinase. Future studies should focus on:

  • Expanding the Target Panel: Screening this compound against a broader range of enzymes to fully elucidate its selectivity profile.

  • In-depth Mechanistic Studies: Utilizing techniques such as X-ray crystallography to understand the molecular interactions between this compound and its target enzymes.

  • Cell-based and In Vivo Studies: Validating the in vitro findings in more complex biological systems to assess the compound's therapeutic potential.

By systematically applying the principles of enzyme kinetics and comparative analysis, the scientific community can effectively evaluate the potential of novel molecules like this compound, paving the way for the development of new and improved therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethylnicotinic acid (CAS No. 3421-76-9), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, while also incorporating practical insights from years of in-field laboratory experience.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. The Global Harmonized System (GHS) provides a clear classification of the risks associated with this compound.

Based on available safety data, this compound is classified with the signal word "Warning" and carries the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

This profile indicates that this compound must be handled with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a fume hood. The acidic nature of the compound also necessitates careful segregation from incompatible materials, particularly bases and strong oxidizing agents.

The Cardinal Rule: No Drain or Trash Disposal

Under no circumstances should this compound or its contaminated materials be disposed of down the sanitary sewer or in regular solid waste. Improper disposal can lead to environmental contamination and may result in significant regulatory penalties. All waste containing this chemical must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166. A face shield is recommended for larger quantities.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact that can lead to irritation.
Body Protection A laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required for small quantities handled in a certified chemical fume hood. For larger quantities or in case of spills, a NIOSH-approved respirator is necessary.Protects against inhalation of harmful dust or vapors, which can cause respiratory irritation.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: At the point of generation, immediately segregate all waste contaminated with this compound. This includes unused neat compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, wipes).

  • Dedicated Waste Container: Collect all this compound waste in a designated, leak-proof container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are suitable choices. Avoid using metal containers as acids can cause corrosion.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).

Step 2: Neutralization (for Aqueous Solutions - with Caution and Institutional Approval)

For small quantities of dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step if and only if it is sanctioned by your institution's Environmental Health & Safety (EHS) department and local regulations.

  • Causality: The purpose of neutralization is to reduce the corrosivity of the acidic waste, making it less hazardous to handle and transport.

  • Procedure (in a fume hood):

    • Place the beaker containing the dilute acidic waste on a stir plate.

    • Slowly and with constant stirring, add a weak base such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution. Caution: This reaction will produce carbon dioxide gas, leading to effervescence. Add the base slowly to control the reaction rate.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the base until the pH is between 6.0 and 8.0.

  • Post-Neutralization: Even after neutralization, the solution may still contain components that are not suitable for drain disposal. The neutralized solution should be collected in the designated hazardous waste container. Do not assume a neutralized solution is non-hazardous without EHS approval.

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area. This area should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure that the this compound waste is not stored with incompatible materials, such as bases or strong oxidizing agents, to prevent dangerous chemical reactions.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).

Spill Management

In the event of a spill of this compound, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.

    • Once the material is absorbed, carefully scoop it into the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_pretreatment Pre-treatment (with EHS Approval) start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container is_aqueous Is the waste a dilute aqueous solution? label_container->is_aqueous neutralize Neutralize with weak base to pH 6-8 in a fume hood is_aqueous->neutralize Yes store Store in Satellite Accumulation Area (SAA) with Secondary Containment is_aqueous->store No / Solid Waste collect_neutralized Collect neutralized solution in hazardous waste container neutralize->collect_neutralized collect_neutralized->store ehs_pickup Contact EHS for Hazardous Waste Pickup store->ehs_pickup final_disposal Professional Disposal via Licensed Vendor ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 2-Ethylnicotinic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The primary hazards associated with analogous nicotinic acid derivatives are irritation to the skin, eyes, and respiratory system.[1] Consequently, a multi-layered approach to personal protection, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory to ensure laboratory safety.

Hazard Profile and GHS Classifications

Understanding the specific risks is the first step in mitigating them. The hazard classifications for the proxy compound, 2-(Ethylthio)nicotinic acid, are summarized below. These classifications form the basis for all subsequent PPE and handling recommendations.

Hazard ClassGHS Hazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard at the source.

  • Chemical Fume Hood: All work involving the handling of solid 2-Ethylnicotinic acid or the preparation of its solutions must be conducted within a certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of dust particles or vapors.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed, maintaining a safe ambient environment.[2]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3]

Mandated Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is directly dictated by the hazard profile.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][4]

  • Chemical Safety Goggles: At a minimum, tightly sealed chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required whenever handling this compound in any form.

  • Face Shield: When there is a significant risk of splashing—such as during the transfer of solutions or neutralization of waste—a full-face shield must be worn in addition to safety goggles.[5]

Skin and Body Protection

To prevent skin contact and irritation (H315), comprehensive body protection is required.[1]

  • Gloves: Chemically resistant gloves, such as nitrile, must be worn. Before use, gloves should be inspected for any signs of degradation or perforation. It is critical to use proper glove removal technique to avoid contaminating the skin. Contaminated gloves must be disposed of immediately as hazardous waste.[2]

  • Laboratory Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn and kept fully fastened. This protects the skin on the arms and torso from accidental contact.

  • Full Coverage: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.

Respiratory Protection

The risk of respiratory irritation (H335) is most pronounced when handling the compound in its solid, powdered form.[1]

  • Within a Fume Hood: When all handling of the solid is performed within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Outside of a Fume Hood: In the rare event that the solid must be handled outside of a fume hood (a scenario that requires a thorough risk assessment and EHS approval), a NIOSH-approved respirator is necessary. A P95 or P100 particulate respirator is recommended to prevent the inhalation of fine dust.[2]

Procedural Discipline: Safe Handling and Disposal

Step-by-Step PPE Protocol

Correctly donning and doffing PPE is as important as its selection to prevent cross-contamination.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat and fasten it completely.

    • Put on safety goggles.

    • Put on a face shield if required.

    • Perform hand hygiene again.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in a designated hazardous waste container.

    • Perform hand hygiene.

    • Remove the face shield (if worn) by handling the head strap, not the front surface.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove safety goggles.

    • Perform thorough hand hygiene with soap and water.

Operational Plan: Handling this compound
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

  • Weighing: Conduct all weighing of the solid compound on a balance located within the fume hood or a ventilated balance enclosure.

  • Transfers: Use appropriate tools like spatulas for solid transfers to minimize dust generation. When transferring solutions, do so slowly and carefully to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. All materials used for decontamination and cleanup should be disposed of as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[6][7]

  • Solid Waste: This includes contaminated gloves, bench paper, weighing papers, and any residual solid chemical. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The pH of acidic waste should be carefully neutralized with a suitable base (e.g., sodium bicarbonate) before collection, if institutional policy allows.[6][8] Never pour this chemical waste down the drain.[7]

  • Container Disposal: Empty containers that once held this compound must be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[7]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Workflow cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required PPE Level start What is the task involving This compound? weighing Weighing Solid Powder start->weighing Solid Handling solution_prep Preparing Concentrated Solution (Potential for Splash) start->solution_prep Liquid Handling dilute_work Working with Dilute Solution (Low Splash Risk) start->dilute_work Liquid Handling ppe_high High Level PPE: - Fume Hood - Goggles + Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator (if outside hood) weighing->ppe_high ppe_medium Medium Level PPE: - Fume Hood - Goggles + Face Shield - Nitrile Gloves - Lab Coat solution_prep->ppe_medium ppe_base Baseline PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat dilute_work->ppe_base

Caption: PPE selection flowchart for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Ethylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.